molecular formula C9H7IN2 B1340154 3-Iodoquinolin-8-amine CAS No. 497084-47-6

3-Iodoquinolin-8-amine

Cat. No.: B1340154
CAS No.: 497084-47-6
M. Wt: 270.07 g/mol
InChI Key: DXMKBPNVNXDMHP-UHFFFAOYSA-N
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Description

3-Iodoquinolin-8-amine is a useful research compound. Its molecular formula is C9H7IN2 and its molecular weight is 270.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMKBPNVNXDMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313282
Record name 8-Quinolinamine, 3-iodo-
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Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497084-47-6
Record name 8-Quinolinamine, 3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497084-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of the novel compound, this compound. Due to the limited availability of direct literature on this specific molecule, this document outlines a plausible multi-step synthesis based on established organic chemistry principles and provides predicted characterization data derived from analogous compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process commencing with the commercially available 8-nitroquinoline. The proposed pathway involves the iodination of the quinoline core, followed by the reduction of the nitro group to the desired amine.

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Iodination cluster_1 Step 2: Reduction cluster_2 Purification start 8-Nitroquinoline step1_reagents N-Iodosuccinimide (NIS) Trifluoroacetic acid (TFA) start->step1_reagents product1 3-Iodo-8-nitroquinoline step1_reagents->product1 step2_reagents Iron powder (Fe) Ammonium chloride (NH4Cl) Ethanol/Water product1->step2_reagents product2 This compound step2_reagents->product2 purification Column Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature for the synthesis of similar quinoline derivatives.

Step 1: Synthesis of 3-Iodo-8-nitroquinoline

This procedure is adapted from the iodination of quinoline derivatives.

Materials:

  • 8-Nitroquinoline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 8-nitroquinoline (1 equivalent) in dichloromethane, add N-iodosuccinimide (1.2 equivalents).

  • Slowly add trifluoroacetic acid (2 equivalents) to the mixture at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-iodo-8-nitroquinoline.

Step 2: Synthesis of this compound

The reduction of the nitro group is a common transformation in the synthesis of aminoquinolines.[1][2][3]

Materials:

  • 3-Iodo-8-nitroquinoline

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 3-iodo-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (5 equivalents) and ammonium chloride (5 equivalents) to the suspension.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound, based on the known data of 3-iodoquinoline and 8-aminoquinoline.[4][5][6][7][8][9][10][11]

Table 1: Physical and Molecular Properties

PropertyPredicted Value
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
Appearance Yellowish solid
Melting Point Not available (expected to be a solid at room temperature)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8s-
H-4~8.2s-
H-5~7.3d~8.0
H-6~7.2t~7.8
H-7~7.0d~7.6
NH₂~4.5br s-

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~92
C-4~138
C-4a~128
C-5~118
C-6~129
C-7~110
C-8~145
C-8a~136

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (asymmetric and symmetric)
3100-3000Aromatic C-H stretching
1620-1580N-H bending
1590, 1500, 1450Aromatic C=C and C=N stretching
~1330Aromatic C-N stretching
~830C-H out-of-plane bending
~550C-I stretching

Table 5: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺270
[M-I]⁺143
[M-HCN]⁺243

References

3-Iodoquinolin-8-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Iodoquinolin-8-amine, a halogenated derivative of the biologically significant 8-aminoquinoline scaffold. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and materials science.

Core Chemical Properties and Structure

While extensive experimental data for this compound is not widely available in public databases, this section summarizes its known and predicted physicochemical properties. These are crucial for its handling, characterization, and application in experimental settings.

Data Presentation: Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₉H₇IN₂[1]
Molecular Weight 270.07 g/mol [1]
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in polar organic solvents such as ethanol and DMSO.[2]Predicted based on 8-aminoquinoline
pKa (predicted) Not available-
logP (predicted) Not available-
CAS Number 497084-47-6[1]

Note: The solubility is predicted based on the properties of the parent compound, 8-aminoquinoline, which is known to be soluble in polar organic solvents.[2] Experimental verification is recommended.

Chemical Structure
  • IUPAC Name: this compound

  • SMILES: C1=CC2=C(C(=C1)N)N=C(C=C2)I

  • Synonyms: 3-Iodo-8-aminoquinoline, 8-Amino-3-iodoquinoline[1]

Caption: Chemical structure of this compound.

Experimental Protocols

Plausible Synthetic Route: Direct Iodination of 8-Aminoquinoline

This proposed method is based on the direct C3 iodination of electron-rich quinoline systems.[3]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-aminoquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • To this solution, add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

Step 2: Reaction and Monitoring

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, pour the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Alternative Synthetic Route: Sandmeyer Reaction

An alternative approach for the synthesis of this compound could involve a Sandmeyer reaction starting from 3,8-diaminoquinoline.[4][5] This would entail the diazotization of the 3-amino group followed by treatment with a source of iodide, such as potassium iodide.[6]

Synthesis_Workflow cluster_0 Plausible Synthetic Workflow for this compound start 8-Aminoquinoline reaction Direct C3 Iodination start->reaction reagents N-Iodosuccinimide (NIS) Glacial Acetic Acid reagents->reaction workup Quenching (Na₂S₂O₃) Neutralization (NaHCO₃) Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Context and Potential Applications

The 8-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with prominent examples including the antimalarial drugs primaquine and tafenoquine.[2] Derivatives of 8-aminoquinoline are known to exhibit a broad range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[7]

The biological activity of 8-aminoquinolines is often attributed to their ability to chelate metal ions and generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.[2] The introduction of a halogen atom, such as iodine, at the 3-position of the quinoline ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity and electronic characteristics. These modifications can, in turn, influence the compound's pharmacokinetic profile and its interaction with biological targets.

While the specific biological activities of this compound have not been extensively reported, its structural similarity to other biologically active 8-aminoquinolines makes it a compound of interest for further investigation in drug discovery programs.

ROS_Generation Proposed Mechanism of Action for 8-Aminoquinolines cluster_0 Cellular Environment aminoquinoline 8-Aminoquinoline Derivative autoxidation Autoxidation aminoquinoline->autoxidation ros Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂⁻, •OH) autoxidation->ros damage Cellular Damage (e.g., to DNA, proteins, lipids) ros->damage cell_death Pathogen/Cancer Cell Death damage->cell_death

Caption: Generalized mechanism of ROS generation by 8-aminoquinolines.

Conclusion

This compound is a halogenated quinoline derivative with potential for applications in medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties and biological activities are limited, its structural relationship to the well-studied 8-aminoquinolines provides a strong rationale for its further investigation. The synthetic protocols outlined in this guide, based on established chemical transformations, offer a starting point for its preparation and subsequent evaluation.

References

Spectroscopic Characterization of 3-Iodoquinolin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Iodoquinolin-8-amine. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the empirical characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Rationale
~8.9 - 9.1Doublet1HH2The proton at C2 is adjacent to the nitrogen atom and the iodine at C3, leading to significant deshielding.
~8.1 - 8.3Doublet1HH4The proton at C4 is deshielded by the aromatic system and the adjacent nitrogen.
~7.3 - 7.5Multiplet1HH5Aromatic proton on the carbocyclic ring.
~7.1 - 7.3Multiplet1HH6Aromatic proton on the carbocyclic ring.
~6.9 - 7.1Multiplet1HH7Aromatic proton on the carbocyclic ring, likely shifted upfield due to the ortho-amino group.
~4.5 - 5.5Broad Singlet2H-NH₂The protons of the primary amine are expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange.[1]
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)AssignmentPredicted Rationale
~150 - 155C2Carbon adjacent to nitrogen and bearing a proton; deshielded.
~90 - 95C3Carbon directly attached to iodine; the heavy atom effect of iodine causes a significant upfield shift.
~135 - 140C4Aromatic carbon adjacent to nitrogen.
~120 - 125C4aQuaternary carbon at the ring junction.
~128 - 132C5Aromatic CH carbon.
~115 - 120C6Aromatic CH carbon.
~110 - 115C7Aromatic CH carbon, shielded by the amino group.
~140 - 145C8Carbon bearing the amino group; deshielded by the nitrogen.
~138 - 142C8aQuaternary carbon at the ring junction.
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentPredicted Rationale
3450 - 3300Medium, Sharp (doublet)N-H stretchCharacteristic for a primary amine, showing symmetric and asymmetric stretching modes.[2]
~3050Medium to WeakAromatic C-H stretchTypical for C-H stretching in aromatic rings.
1620 - 1580Medium to StrongN-H bend (scissoring)Characteristic bending vibration for a primary amine.[2]
1550 - 1450StrongC=C and C=N stretchAromatic ring and quinoline C=N bond vibrations.
1350 - 1250StrongAromatic C-N stretchStretching vibration of the bond between the aromatic ring and the amino group.[2]
~850 - 750StrongC-H out-of-plane bendBending vibrations of aromatic C-H bonds, indicative of the substitution pattern.
~600 - 500MediumC-I stretchCarbon-iodine bond stretching vibration.
Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/zIonPredicted Rationale
270[M]⁺Molecular ion peak if using EI. The molecular weight of C₉H₇IN₂ is 270.07 g/mol .
271[M+H]⁺Protonated molecular ion, expected to be the base peak in positive mode ESI.
143[M-I]⁺Fragment corresponding to the loss of an iodine radical.
116[C₈H₆N]⁺Further fragmentation involving the loss of HCN from the quinoline ring structure.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[3]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[4] The solvent should be compatible with the chosen ionization method.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS):

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the ion of interest (e.g., [M+H]⁺).

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Acquisition (EI-MS):

    • Introduce the sample (typically via a direct insertion probe for solids) into the high vacuum of the EI source.

    • Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Acquire the mass spectrum.

Visualization

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of a Novel Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Finalization synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (e.g., -NH₂, C-I, Aromatic Rings) nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity - Determine 3D Structure interpretation Data Analysis and Structure Elucidation nmr->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

References

3-Iodoquinolin-8-amine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 3-Iodoquinolin-8-amine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, this document leverages information on closely related 8-aminoquinoline and iodinated quinoline derivatives to offer insights into its potential properties, synthesis, and biological significance.

Chemical Identification

A crucial first step in any research endeavor is the accurate identification of the compound of interest. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name provide standardized identifiers for chemical substances.

IdentifierValue
CAS Number 497084-47-6[1]
IUPAC Name This compound

Table 1: Chemical Identifiers for this compound.

The IUPAC name is derived from the parent molecule, quinoline, with substituents indicated by their position number on the ring structure.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₇IN₂Based on the structure.
Molecular Weight 270.07 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature8-aminoquinoline is a solid.
Solubility Sparingly soluble in water; soluble in organic solvents.[2]The quinoline core is largely nonpolar, while the amine group can participate in hydrogen bonding.
Boiling Point Higher than non-iodinated analogsThe iodine atom increases the molecular weight and van der Waals forces.
pKa The amine group will be basic.The nitrogen atom in the amine group has a lone pair of electrons.

Table 2: Predicted Physicochemical Properties of this compound.

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the reviewed literature, general methods for the synthesis of quinolines and their halogenated derivatives can be adapted.

General Quinoline Synthesis

Several named reactions are employed for the synthesis of the quinoline scaffold, including the Skraup, Doebner-von Miller, and Friedländer syntheses. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or other suitable precursors.

Iodination of the Quinoline Ring

The introduction of an iodine atom at the 3-position of the quinoline ring can be challenging due to the directing effects of the existing amine group and the nitrogen in the heterocyclic ring. However, various methods for the halogenation of quinolines have been developed.

A potential synthetic route could involve:

  • Synthesis of 8-aminoquinoline: This can be achieved through established methods.

  • Protection of the amino group: The highly reactive amino group at the 8-position would likely need to be protected to control the regioselectivity of the iodination reaction.

  • Iodination: Direct iodination of the protected 8-aminoquinoline. The choice of iodinating agent and reaction conditions would be critical to favor substitution at the 3-position.

  • Deprotection: Removal of the protecting group to yield the final product, this compound.

Synthesis_Workflow A 8-Aminoquinoline Synthesis B Protection of Amino Group A->B C Iodination at C3 B->C D Deprotection C->D E This compound D->E

Potential Biological Activity and Research Applications

The 8-aminoquinoline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a halogen, such as iodine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Antimalarial Activity

8-Aminoquinolines are a known class of antimalarial drugs. The presence of the 8-amino group is crucial for their activity. It is plausible that this compound could exhibit antimalarial properties, and its efficacy would be a subject of interest for further investigation.

Anticancer and Antimicrobial Properties

Derivatives of 8-hydroxyquinoline, a closely related compound, have been investigated for their anticancer and antimicrobial activities. Halogenated quinolines have also shown promise in these areas.[3][4] Therefore, this compound warrants evaluation for its potential as an anticancer or antimicrobial agent.

Signaling_Pathway_Hypothesis cluster_0 Potential Cellular Targets DNA Replication DNA Replication Topoisomerases Topoisomerases Kinases Kinases This compound This compound This compound->DNA Replication Inhibition? This compound->Topoisomerases Inhibition? This compound->Kinases Inhibition?

Experimental Protocols: A General Framework

Given the lack of specific protocols for this compound, researchers should refer to established methodologies for related compounds.

Synthesis and Characterization
  • Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be essential for monitoring the progress of the synthesis.

  • Purification: Column chromatography would likely be required to isolate the pure compound.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be necessary to confirm the structure and purity of the synthesized this compound.

In Vitro Biological Assays
  • Antimalarial Assays: Standard in vitro assays against Plasmodium falciparum cultures would be used to determine the compound's antimalarial activity.

  • Anticancer Assays: A panel of cancer cell lines could be used to assess the cytotoxic and antiproliferative effects of the compound using assays such as the MTT or SRB assay.

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains would be determined to evaluate its antimicrobial spectrum.

Conclusion

This compound represents an under-investigated molecule with potential applications in drug discovery, particularly in the fields of infectious diseases and oncology. While specific experimental data is currently scarce, this technical guide provides a foundational understanding based on the rich chemistry and biology of the 8-aminoquinoline scaffold. Further research is warranted to synthesize, characterize, and evaluate the biological activities of this compound to unlock its full therapeutic potential. Researchers are encouraged to adapt existing protocols for quinoline synthesis and bioactivity screening to explore the properties of this intriguing molecule.

References

An In-depth Technical Guide to 3-Iodoquinolin-8-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and physicochemical properties. The 8-aminoquinoline core, in particular, has given rise to important antimalarial drugs like primaquine. The introduction of a halogen, such as iodine, at the C3-position of the quinoline ring can significantly modulate the molecule's electronic properties, lipophilicity, and potential for forming halogen bonds, thereby influencing its biological activity and utility as a synthetic intermediate.

While the specific discovery and detailed historical development of 3-Iodoquinolin-8-amine are not extensively documented in scientific literature, its synthesis is achievable through modern organic chemistry techniques. The compound is recognized in chemical databases, indicating its availability as a research chemical. Its history is therefore intrinsically linked to the broader development of quinoline chemistry and the exploration of halogenated heterocyclic compounds for various applications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 497084-47-6
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
Melting Point 121 - 125 °C[1]
Appearance Solid (predicted)
Solubility Soluble in organic solvents (predicted)

Synthesis of this compound

While a specific, dedicated publication detailing the synthesis of this compound is not available, a highly plausible and efficient method can be derived from the established regioselective C3-iodination of quinolines. A radical-based direct C-H iodination protocol has been successfully applied to various quinoline derivatives, including electron-rich aminoquinolines.[2]

Proposed Experimental Protocol: Direct C3-Iodination of 8-Aminoquinoline

This protocol is adapted from the general method described by Dutta et al. for the C3-iodination of quinolines.[2]

Reagents and Materials:

  • 8-Aminoquinoline

  • Potassium persulfate (K₂S₂O₈)

  • Sodium iodide (NaI)

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a reaction vessel, add 8-aminoquinoline (1.0 mmol), potassium persulfate (2.0 mmol), sodium iodide (1.5 mmol), and manganese(II) sulfate monohydrate (0.1 mmol).

  • Add 1,2-dichloroethane (5.0 mL) to the mixture.

  • Heat the reaction mixture to 130 °C and stir for the appropriate time (monitoring by TLC is recommended to determine reaction completion).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Expected Yield:

Based on the reported C3-iodination of 6-aminoquinoline, a yield of approximately 55% can be anticipated for this reaction.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the purified and characterized final product, this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material: 8-Aminoquinoline reagents Reagents: K₂S₂O₈, NaI, MnSO₄·H₂O Solvent: DCE reaction C3-Iodination Reaction (130 °C) start->reaction reagents->reaction workup Reaction Workup: Quenching, Extraction, Washing, Drying reaction->workup crude Crude Product workup->crude purification Column Chromatography crude->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir mp Melting Point Analysis pure_product->mp

A logical workflow for the synthesis and characterization of this compound.

Potential Signaling Pathways and Applications

Given the lack of specific biological studies on this compound, its potential involvement in signaling pathways can be inferred from the known activities of the 8-aminoquinoline scaffold. Derivatives of 8-aminoquinoline are known to interfere with various biological processes, often through their ability to chelate metal ions or intercalate into DNA.

Hypothesized Signaling Pathway Involvement:

The diagram below illustrates a hypothetical mechanism by which an 8-aminoquinoline derivative could exert its biological effects, such as in cancer cells, by inducing oxidative stress through metal chelation and redox cycling.

G Hypothetical Signaling Pathway for 8-Aminoquinoline Derivatives cluster_cellular_entry Cellular Environment cluster_mechanism Mechanism of Action cluster_cellular_response Cellular Response compound This compound cell_membrane Cell Membrane compound->cell_membrane Enters Cell chelation Metal Chelation compound->chelation metal_ion Intracellular Metal Ions (e.g., Cu²⁺, Fe²⁺) metal_ion->chelation redox_cycling Redox Cycling chelation->redox_cycling ros Reactive Oxygen Species (ROS) Generation redox_cycling->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis

A hypothetical signaling pathway for the induction of apoptosis by an 8-aminoquinoline derivative.

Potential Applications:

  • Medicinal Chemistry: As a building block for more complex molecules with potential therapeutic activities, including antimalarial, anticancer, antibacterial, and antiviral agents. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions.

  • Materials Science: The quinoline core is fluorescent, and its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and as chemosensors for metal ions. The heavy iodine atom could influence the photophysical properties, potentially leading to applications in phosphorescent materials.

  • Chemical Biology: As a molecular probe to study biological systems, leveraging its potential metal-chelating and fluorescent properties.

Conclusion

This compound represents an intriguing yet underexplored derivative of the 8-aminoquinoline family. While its specific history and applications are yet to be fully elucidated, established synthetic methodologies provide a clear path for its preparation. The physicochemical properties and the potential for diverse applications in medicinal chemistry and materials science make it a valuable target for further investigation. This technical guide provides a foundational understanding for researchers poised to explore the synthesis and utility of this promising compound.

References

Theoretical and Computational Insights into 3-Iodoquinolin-8-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 3-Iodoquinolin-8-amine, a halogenated quinoline derivative with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data, this document leverages established synthetic methodologies for analogous compounds, predicted spectroscopic data based on related structures, and computational modeling to elucidate its structural, electronic, and potential biological properties. This whitepaper is intended to serve as a foundational resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents.

Introduction

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a halogen atom, such as iodine, into the quinoline scaffold can significantly modulate its physicochemical properties, including lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profile. The 8-aminoquinoline moiety is a well-known pharmacophore, particularly in the development of antimalarial drugs.[3] This guide focuses on the theoretical and computational characterization of this compound, a molecule that combines these key structural features.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway involves the initial iodination of 8-nitroquinoline, followed by the reduction of the nitro group to an amine.

Synthetic_Pathway_of_this compound 8-Nitroquinoline 8-Nitroquinoline 3-Iodo-8-nitroquinoline 3-Iodo-8-nitroquinoline 8-Nitroquinoline->3-Iodo-8-nitroquinoline Iodination (e.g., I2, H2SO4) This compound This compound 3-Iodo-8-nitroquinoline->this compound Reduction (e.g., SnCl2, HCl)

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Data

In the absence of experimental spectra for this compound, the following tables summarize the predicted key spectroscopic features based on data from analogous quinoline derivatives.[7][8][9][10][11][12]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.8 - 9.0d
H-48.0 - 8.2s
H-57.5 - 7.7d
H-67.3 - 7.5t
H-77.0 - 7.2d
NH₂4.5 - 5.5br s

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-395 - 100
C-4135 - 138
C-4a128 - 132
C-5120 - 124
C-6126 - 130
C-7115 - 119
C-8140 - 144
C-8a138 - 142

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Doublet
C-H Stretch (aromatic)3000 - 3100Medium
C=C Stretch (aromatic)1500 - 1600Strong
C-N Stretch (aromatic)1250 - 1350Strong
C-I Stretch500 - 600Medium

Table 4: Predicted UV-Vis Absorption Maxima

SolventPredicted λ_max (nm)
Ethanol240 - 250, 320 - 330
Chloroform245 - 255, 325 - 335

Computational Modeling

To further elucidate the properties of this compound, a series of computational studies, including Density Functional Theory (DFT) calculations and molecular docking, can be performed.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound.

Computational_Workflow cluster_dft DFT Calculations cluster_docking Molecular Docking Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Ligand_Preparation Ligand Preparation (this compound) Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Receptor_Preparation Receptor Preparation (e.g., Kinase, DNA Gyrase) Receptor_Preparation->Docking_Simulation Analysis Binding Mode and Affinity Analysis Docking_Simulation->Analysis Initial_Structure Initial 3D Structure of This compound Initial_Structure->Geometry_Optimization Initial_Structure->Ligand_Preparation

Caption: A typical workflow for computational studies of this compound.

Predicted Molecular Properties (from DFT)

DFT calculations on analogous halo-aminoquinolines suggest the following properties for this compound.[13][14][15][16][17]

Table 5: Predicted Molecular Properties

PropertyPredicted Value
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-1.0 to -1.5 eV
HOMO-LUMO Gap4.0 to 5.0 eV
Dipole Moment2.0 to 3.0 Debye
Potential Biological Targets and Molecular Docking

Quinoline derivatives are known to inhibit a variety of enzymes, including kinases and DNA gyrase.[2][18][19][20][21] Molecular docking studies with this compound against such targets could reveal potential binding modes and affinities, guiding further experimental validation. A hypothetical signaling pathway involving a kinase target is depicted below.

Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes 3_Iodoquinolin_8_amine 3_Iodoquinolin_8_amine 3_Iodoquinolin_8_amine->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

The following are generalized protocols for the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Parameters for ¹H NMR: Use a standard pulse sequence with a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Parameters for ¹³C NMR: Employ a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.[7][22][23]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).[24][25]

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol, chloroform) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).[10][26][27]

  • Acquisition: Scan the absorbance of the solution over a wavelength range of 200-800 nm.

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.

Conclusion

This technical guide provides a theoretical and computational framework for the study of this compound. The proposed synthetic route, predicted spectroscopic data, and computational insights offer a valuable starting point for researchers interested in this promising molecule. The detailed experimental protocols provide a clear path for the future synthesis and characterization of this compound and its derivatives, which may lead to the discovery of novel therapeutic agents. Further experimental work is warranted to validate these theoretical findings and to fully explore the biological potential of this compound.

References

Solubility and stability of 3-Iodoquinolin-8-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 3-Iodoquinolin-8-amine

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a key structural motif in a multitude of biologically active compounds and approved pharmaceuticals. The physicochemical properties of such molecules, particularly their solubility and stability, are paramount in the fields of medicinal chemistry and drug development. Solubility directly influences a compound's bioavailability and the feasibility of its formulation for therapeutic delivery. Stability, the ability of a compound to resist chemical degradation under various conditions, is critical for ensuring its purity, potency, and safety over time. This guide offers a technical overview of the anticipated solubility and stability characteristics of this compound and provides detailed protocols for their experimental determination.

Solubility Profile

The solubility of a compound is a function of its molecular structure and the nature of the solvent. For this compound, we can infer its likely solubility behavior by considering the properties of its constituent parts: the quinoline ring system, the amino group, and the iodo substituent.

Qualitative Solubility Assessment:

  • Polar Aprotic Solvents: this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the polar amino group and the quinoline nitrogen. 8-Aminoquinoline, the parent compound, is known to be soluble in DMSO.[1]

  • Polar Protic Solvents: In polar protic solvents like ethanol and methanol, moderate to good solubility is anticipated. These solvents can act as both hydrogen bond donors and acceptors, interacting with the amino group and the quinoline nitrogen.[1]

  • Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes and toluene is expected to be low. The polar nature of the amino group and the quinoline nitrogen will hinder dissolution in these solvents.

  • Aqueous Solubility: The aqueous solubility of this compound is predicted to be low.[1] The presence of the large, hydrophobic quinoline ring and the iodo group will likely outweigh the hydrophilic contribution of the amino group. The solubility in aqueous media is expected to be highly dependent on pH. In acidic conditions, the basic nitrogen of the amino group and the quinoline ring can be protonated, forming a more soluble salt.[1][2]

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as an example of how such data should be structured. This data is for illustrative purposes only and has not been experimentally determined.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25> 50> 0.185
Ethanol25~15~0.055
Methanol25~20~0.074
Acetonitrile25~5~0.018
Water (pH 7.4)25< 0.1< 0.00037
0.1 N HCl (aq)25~10~0.037
Hexanes25< 0.1< 0.00037

Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.[3][4]

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Analyze the calibration standards and the filtered sample solutions by HPLC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the solubility of the compound in the respective solvent at the specified temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Incubate with shaking (24-48h) B->C D Centrifuge and filter supernatant C->D F Analyze by HPLC D->F E Prepare calibration standards E->F G Calculate solubility from calibration curve F->G G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare solid and solution samples B Thermal Stress A->B C Humidity Stress A->C D Photostability A->D E Acid/Base Hydrolysis A->E F Oxidative Stress A->F G Analyze at time points by HPLC B->G C->G D->G E->G F->G H Quantify parent compound and degradants G->H I Identify degradation pathways H->I G cluster_properties Physicochemical Properties cluster_development Drug Development Stages Solubility Solubility Formulation Formulation Development Solubility->Formulation Bioavailability Bioavailability Solubility->Bioavailability Stability Stability Stability->Formulation ShelfLife Shelf-Life Determination Stability->ShelfLife

References

The Ascendant Therapeutic Potential of Iodo-Substituted 8-Aminoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinoline scaffold has long been a cornerstone in medicinal chemistry, most notably for its profound antimalarial properties. The strategic introduction of iodine into this privileged structure has unlocked a new dimension of biological activities, spanning anticancer, antimicrobial, and broader antiparasitic applications. This technical guide provides an in-depth exploration of the burgeoning field of novel iodo-substituted 8-aminoquinolines. It consolidates quantitative biological data, details key experimental methodologies, and visually elucidates the underlying mechanisms of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Biological Activities of Iodo-Substituted 8-Aminoquinolines

Iodo-substituted 8-aminoquinolines have demonstrated a remarkable breadth of biological activities. The introduction of an iodine atom can significantly modulate the physicochemical properties of the parent molecule, enhancing its lipophilicity, altering its metabolic stability, and influencing its interaction with biological targets. These modifications have led to the discovery of potent agents with promising anticancer, antimicrobial, and antiparasitic profiles.

Anticancer Activity

Recent investigations have highlighted the potential of iodo-substituted quinoline derivatives as cytotoxic agents against various cancer cell lines. The mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antibacterial drug discovery. The addition of iodine has been shown to enhance the antimicrobial spectrum and potency of these compounds. The primary mechanism of action for many quinolone-based antibacterials is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair[1][2].

Antiparasitic Activity

Beyond malaria, iodo-substituted 8-aminoquinolines have shown promise against a range of parasitic infections. Their mode of action in parasites can be complex, involving the generation of reactive oxygen species (ROS) and interference with vital metabolic pathways[3].

Quantitative Biological Data

The following tables summarize the quantitative biological data for a selection of novel iodo-substituted 8-aminoquinoline derivatives, providing a comparative overview of their potency across different biological targets.

Table 1: Anticancer Activity of Iodo-Substituted Quinoline Derivatives

CompoundCancer Cell LineAssay TypeIC50Reference
6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivativeBreast cancer (EGFR-TK)Not Specified14.48 ± 0.48 μM[2]
8-hydroxy-5-nitroquinoline (NQ)Raji (human cancer cell line)Viability Assay5-10 fold lower than clioquinol[4]
6-iodo-2-methylquinazolin-4-(3H)-one (3d)HeLa (cervical cancer)Cytotoxicity Assay10 μM[5]
6-iodo-2-methylquinazolin-4-(3H)-one (3e)T98G (glioblastoma)Cytotoxicity Assay12 μM[5]
6-iodo-2-methylquinazolin-4-(3H)-one (3h)T98G (glioblastoma)Cytotoxicity Assay22 μM[5]
6-iodo-2-methylquinazolin-4-(3H)-one (3a)HL60 (promyelocytic leukaemia)Cytotoxicity Assay21 μM[5]
6-iodo-2-methylquinazolin-4-(3H)-one (3a)U937 (non-Hodgkin lymphoma)Cytotoxicity Assay30 μM[5]

Table 2: Antimicrobial Activity of Iodo-Substituted Quinoline Derivatives

CompoundMicroorganismAssay TypeMICReference
4-hydroxy-3-iodo-quinol-2-oneMethicillin-resistant Staphylococcus aureus (MRSA-1)Microtitre Assay0.097 µg/mL[6]
4-hydroxy-3-iodo-quinol-2-oneMethicillin-resistant Staphylococcus aureus (distinct strain)Microtitre Assay0.049 µg/mL[6]
6-iodo-substituted carboxy-quinolinesStaphylococcus epidermidisBinary MicrodilutionExhibited antibacterial effects[7]
6-iodo-substituted carboxy-quinolinesCandida parapsilosisBinary MicrodilutionVarying degrees of antifungal activity[7]

Table 3: Antimalarial Activity of Iodo-Substituted 8-Aminoquinoline Derivatives

CompoundPlasmodium StrainAssay TypeIC50Reference
8AQ-Cu-5Iu (copper complex of 8-aminoquinoline and 5-iodouracil)P. falciparum (K1, chloroquine-resistant)Microscopic Technique100-1000 µg/mL[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological evaluation of iodo-substituted 8-aminoquinolines.

Synthesis of 6-Iodo-Substituted Carboxy-quinolines

This protocol is adapted from a one-pot, three-component synthesis method[1].

  • Materials: Iodo-aniline, pyruvic acid, substituted aldehydes, trifluoroacetic acid (catalyst), acetic acid (solvent).

  • Procedure:

    • Dissolve iodo-aniline (1 equivalent) and the desired substituted aldehyde (1 equivalent) in acetic acid in a round-bottom flask.

    • Add pyruvic acid (1 equivalent) to the mixture.

    • Add a catalytic amount of trifluoroacetic acid.

    • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature, leading to the precipitation of the product.

    • Collect the precipitate by vacuum filtration.

    • Wash the crude product with cold acetic acid and then with water.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of antimicrobial compounds[1][9].

  • Materials: Test compounds, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, standardized microbial inoculum, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.

    • Prepare a negative control with serial dilutions of DMSO in the medium.

    • Add 10 µL of the standardized microbial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum[10].

  • Principle: The SYBR Green I dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to parasite growth.

  • Procedure:

    • Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin in human O+ erythrocytes.

    • Serially dilute the test compounds in a 96-well plate.

    • Add the parasite culture to the wells and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • After incubation, lyse the red blood cells and add SYBR Green I dye.

    • Measure fluorescence using a fluorescence plate reader.

    • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Hematin Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of hemozoin, a crucial process for the survival of the malaria parasite[11].

  • Materials: [¹⁴C]hemin, purified hemozoin from P. falciparum, test compounds, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Add the test compounds, dissolved in DMSO, to the reaction mixture.

    • Initiate the reaction using purified hemozoin.

    • Use [¹⁴C]hemin to track the formation of hemozoin.

    • Express the results as percent inhibition relative to a drug-free control.

    • Plot the values from triplicate assays semilogarithmically to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by iodo-substituted 8-aminoquinolines and representative experimental workflows.

antimicrobial_mechanism cluster_drug Iodo-8-Aminoquinoline cluster_bacterium Bacterial Cell drug Iodo-8-Aminoquinoline dna_gyrase DNA Gyrase drug->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV drug->topoisomerase_iv Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication Blocks topoisomerase_iv->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Antimicrobial Mechanism of Iodo-8-Aminoquinolines.

antimalarial_mechanism cluster_host Host Cell (Liver) cluster_parasite Malaria Parasite drug 8-Aminoquinoline cyp2d6 CYP2D6 Metabolism drug->cyp2d6 Step 1: Bioactivation metabolites Reactive Metabolites cyp2d6->metabolites cpr Cytochrome P450 Reductase (CPR) metabolites->cpr Step 2: Redox Cycling ros Reactive Oxygen Species (ROS) cpr->ros parasite_death Parasite Death ros->parasite_death Induces

Caption: Hypothesized Antimalarial Mechanism of 8-Aminoquinolines.

experimental_workflow_mic start Start prep_compound Prepare Serial Dilutions of Iodo-8-Aminoquinoline start->prep_compound add_inoculum Add Standardized Microbial Inoculum prep_compound->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_results Visually Assess for Microbial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Experimental Workflow for MIC Determination.

Conclusion

The exploration of iodo-substituted 8-aminoquinolines represents a vibrant and promising frontier in drug discovery. The data and methodologies presented in this guide underscore the significant potential of these compounds as leads for novel anticancer, antimicrobial, and antiparasitic agents. The unique mechanistic insights gained from studying these molecules will undoubtedly fuel the rational design of next-generation therapeutics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the structure-activity relationships and to advance the most promising candidates through preclinical and clinical development.

References

3-Iodoquinolin-8-amine: A Technical Guide to a Promising 8-Aminoquinoline Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodoquinolin-8-amine, a halogenated derivative of the versatile 8-aminoquinoline scaffold. While specific research on this particular derivative is limited, this document extrapolates from the rich body of knowledge surrounding 8-aminoquinoline and its halogenated analogues to present its probable synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound in areas such as antimicrobial, anticancer, and antimalarial drug discovery.

Introduction to 8-Aminoquinolines

The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] The parent compound and its derivatives have been extensively studied for their therapeutic applications, most notably as antimalarial agents.[2] Primaquine, an FDA-approved 8-aminoquinoline derivative, is a cornerstone in the treatment of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[1][2] Beyond their antimalarial properties, 8-aminoquinolines have demonstrated significant potential as anticancer and antimicrobial agents.[1] The versatility of the 8-aminoquinoline structure allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a halogen atom, such as iodine, can modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the 3-iodo derivative of 8-aminoquinoline, exploring its potential within the broader context of halogenated 8-aminoquinolines.

Synthesis of this compound

General Synthetic Strategies

The construction of the quinoline ring system is a critical step. Several named reactions are employed for this purpose, with the Skraup and Friedländer syntheses being the most common.

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the aniline) to form the quinoline ring.

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.

Following the formation of the 8-aminoquinoline core, iodination at the 3-position would be the subsequent step. This can be achieved through electrophilic aromatic substitution.

Postulated Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, starting from a suitable precursor.

G Postulated Synthesis of this compound cluster_synthesis Synthesis Pathway Start 2-Nitroaniline Skraup Skraup Synthesis (Glycerol, H2SO4, Oxidizing Agent) Start->Skraup Step 1 Nitro_Quinoline 8-Nitroquinoline Skraup->Nitro_Quinoline Reduction Reduction (e.g., Fe/HCl) Nitro_Quinoline->Reduction Step 2 Amino_Quinoline 8-Aminoquinoline Reduction->Amino_Quinoline Iodination Electrophilic Iodination (e.g., I2, NIS) Amino_Quinoline->Iodination Step 3 Final_Product This compound Iodination->Final_Product

Caption: A plausible synthetic pathway for this compound.

Physicochemical Properties

The introduction of an iodine atom at the 3-position of 8-aminoquinoline is expected to significantly influence its physicochemical properties.

PropertyExpected Characteristic
Molecular Weight Increased compared to the parent 8-aminoquinoline.
Lipophilicity (logP) Increased due to the presence of the bulky and lipophilic iodine atom. This may enhance membrane permeability.
pKa The basicity of the 8-amino group and the quinoline nitrogen may be slightly altered due to the electronic effects of iodine.
Reactivity The C-I bond may be susceptible to certain chemical reactions, offering a handle for further derivatization.

Potential Biological Activities and Mechanism of Action

Based on the known activities of related 8-aminoquinoline derivatives, this compound is anticipated to exhibit a range of biological effects.

Antimalarial Activity

The 8-aminoquinoline class is renowned for its efficacy against the liver stages of malaria parasites.[3] The proposed mechanism of action for primaquine involves metabolic activation by host cytochrome P450 enzymes (primarily CYP2D6) to form reactive metabolites.[3] These metabolites are thought to generate reactive oxygen species (ROS), leading to oxidative stress and parasite death.[1][3]

A study on metal complexes of 8-aminoquinoline-uracil hybrids, including a 5-iodo-uracil derivative, demonstrated fair antimalarial activity against a chloroquine-resistant strain of P. falciparum.[2] This suggests that iodo-substituted 8-aminoquinolines can possess antimalarial properties. A 3-methyl substituted 8-aminoquinoline, WR 268379, has also shown potency against blood-stage P. falciparum.[4]

Proposed Antimalarial Mechanism of 8-Aminoquinolines cluster_moa Mechanism of Action 8AQ 8-Aminoquinoline (e.g., this compound) CYP450 Host CYP450 Enzymes (e.g., CYP2D6) 8AQ->CYP450 Metabolic Activation Metabolites Reactive Metabolites CYP450->Metabolites ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS Stress Oxidative Stress in Parasite ROS->Stress Death Parasite Death Stress->Death

Caption: General mechanism of antimalarial action for 8-aminoquinolines.

Anticancer Activity

Numerous 8-aminoquinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action are diverse and include the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication, and the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1] Halogenated 8-hydroxyquinolines have also been investigated as anticancer agents.[5]

Antimicrobial Activity

The 8-aminoquinoline scaffold is a component of novel antimicrobial agents with activity against both bacteria and fungi.[1] Metal complexes of an 8-aminoquinoline-5-iodo-uracil conjugate have shown antimicrobial activity against Gram-negative bacteria.[2] This indicates that iodo-substitution can be a favorable modification for antimicrobial efficacy.

Quantitative Data (Proxy Data from Related Compounds)

As specific quantitative data for this compound is not available, the following table summarizes the biological activities of related halogenated and substituted 8-aminoquinoline and 8-hydroxyquinoline derivatives to provide a comparative context.

Compound/DerivativeTarget Organism/Cell LineActivity MetricValueReference
8-Aminoquinoline-Cu-5-Iodo-uracil ComplexP. falciparum (K1, resistant)IC50100-1000 µg/mL[2]
8-Aminoquinoline-Cu-5-Iodo-uracil ComplexP. shigelloides% Inhibition25% at 256 µg/mL[2]
8-Aminoquinoline-Cu-5-Iodo-uracil ComplexS. dysenteriae% Inhibition25% at 256 µg/mL[2]
WR 268379 (3-methyl-8-aminoquinoline derivative)P. falciparum (average of 7 clones)IC5050-100 nM[4]
Halogenated Ru(II) 8-hydroxyquinoline ComplexesHCT116, NCI-H460, SiHa Cancer CellsIC50Low micromolar range[5]

Experimental Protocols (General)

The following are generalized experimental protocols that can be adapted for the synthesis and biological evaluation of this compound.

General Protocol for Skraup Synthesis of 8-Aminoquinoline[1]

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate

  • o-Nitrophenol

  • Sodium Hydroxide solution

Procedure:

  • In a reaction vessel, combine concentrated sulfuric acid and glycerol with stirring.

  • Add o-aminophenol and a catalytic amount of ferrous sulfate to the mixture.

  • Heat the reaction mixture to approximately 135-140°C.

  • Slowly add o-nitrophenol over a period of 3 hours while maintaining the temperature.

  • After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to a pH of 7-8 to precipitate the crude product.

  • Isolate the crude 8-hydroxyquinoline by filtration and purify by recrystallization from a suitable solvent like ethanol.

  • The 8-hydroxyquinoline can then be converted to 8-aminoquinoline through standard chemical transformations.

General Protocol for In Vitro Antimalarial Assay[6]

Materials:

  • Plasmodium falciparum culture (e.g., K1 strain)

  • RPMI 1640 medium supplemented with human serum and hypoxanthine

  • Test compound (this compound) dissolved in DMSO

  • [3H]-hypoxanthine

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the culture medium.

  • Add the parasite culture to the wells of a 96-well plate.

  • Add the different concentrations of the test compound to the wells.

  • Incubate the plate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 48 hours.

  • Add [3H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvest the cells and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

General Protocol for In Vitro Antimicrobial Assay (Broth Microdilution)[6]

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microorganism.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

This compound represents an unexplored derivative within the pharmacologically significant 8-aminoquinoline family. Based on the established activities of its analogues, it holds considerable promise as a lead compound for the development of novel antimalarial, anticancer, and antimicrobial agents. The introduction of iodine at the 3-position is likely to enhance its biological profile.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequently, a comprehensive biological evaluation against a panel of malaria parasites, cancer cell lines, and microbial pathogens is warranted to elucidate its therapeutic potential. Mechanistic studies will also be crucial to understand its mode of action and identify its molecular targets. This technical guide serves as a starting point to encourage and facilitate further investigation into this promising compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Quinoline Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated quinoline amines, a class of compounds with significant therapeutic interest, particularly as antimalarial agents. This document details their synthesis, experimental characterization, and the signaling pathways they influence, presenting data in a structured format to aid in research and drug development.

Physicochemical Properties of Key Halogenated Quinoline Amines

The physicochemical properties of halogenated quinoline amines are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key parameters include solubility, lipophilicity (logP), and the acid dissociation constant (pKa). The following table summarizes these properties for several prominent halogenated quinoline amines.

Compound NameMolecular FormulaMolecular Weight ( g/mol )SolubilitylogPpKa
Chloroquine C₁₈H₂₆ClN₃319.87Insoluble in water, alcohol, benzene, chloroform, ether.[1]4.68.37, 10.2
Mefloquine C₁₇H₁₆F₆N₂O378.31Insoluble in water; ≥41.34 mg/mL in DMSO; ≥33.67 mg/mL in EtOH.[2]4.98.7, 9.6
Tafenoquine C₂₄H₂₈F₃N₃O₃463.50Insoluble in water; 93 mg/mL in DMSO and Ethanol.[3]5.3[4]Not explicitly found
Q4F (N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine)C₁₆H₁₁FN₂250.27Soluble in dichloromethane, chloroform, and DMSO; insoluble in hexane.[5]3.84[5]Not explicitly found
Q3Cl4F (N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine)C₁₆H₁₀ClFN₂284.72Soluble in dichloromethane, chloroform, and DMSO; insoluble in hexane.[5]4.33[5]Not explicitly found

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development. The following are generalized protocols for key experimental procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid halogenated quinoline amine is added to a known volume of purified water or a relevant buffer in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The suspension is centrifuged or filtered (using a filter that does not adsorb the compound) to separate the solid phase from the saturated solution.

  • Quantification: The concentration of the halogenated quinoline amine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Lipophilicity (logP) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (logP).

Methodology:

  • System Calibration: A series of standard compounds with known logP values are injected into the RP-HPLC system. The retention times (t_R) of these standards are recorded.

  • Determination of Dead Time: The dead time (t_0), the time it takes for an unretained compound to pass through the column, is determined.

  • Calculation of Capacity Factor: The capacity factor (k') for each standard is calculated using the formula: k' = (t_R - t_0) / t_0.

  • Generation of Calibration Curve: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

  • Sample Analysis: The halogenated quinoline amine of interest is injected into the same RP-HPLC system under identical conditions, and its retention time is measured.

  • logP Determination: The log k' for the test compound is calculated, and its logP value is determined from the calibration curve.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds like halogenated quinoline amines.

Methodology:

  • Sample Preparation: A known concentration of the halogenated quinoline amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. For compounds with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Signaling Pathways and Mechanisms of Action

Halogenated quinoline amines exert their therapeutic effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the known mechanisms.

graph "Experimental_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_synthesis" { label="Synthesis & Purification"; bgcolor="#FFFFFF"; synthesis [label="Chemical Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification (e.g., Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis -> purification; }

subgraph "cluster_characterization" { label="Physicochemical Characterization"; bgcolor="#FFFFFF"; solubility [label="Solubility Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; logP [label="Lipophilicity (logP) Measurement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pKa [label="pKa Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stability [label="Stability Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_bioactivity" { label="Biological Evaluation"; bgcolor="#FFFFFF"; in_vitro [label="In Vitro Assays (e.g., Target Binding, Cell Viability)", fillcolor="#FBBC05", fontcolor="#202124"]; in_vivo [label="In Vivo Studies (e.g., Animal Models)", fillcolor="#FBBC05", fontcolor="#202124"]; in_vitro -> in_vivo; }

purification -> solubility [lhead=cluster_characterization]; purification -> logP; purification -> pKa; purification -> stability; stability -> in_vitro [lhead=cluster_bioactivity]; }

Caption: Generalized experimental workflow for the characterization of halogenated quinoline amines.

graph "Chloroquine_Signaling" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

chloroquine [label="Chloroquine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_autophagy" { label="Autophagy Inhibition"; bgcolor="#FFFFFF"; lysosome [label="Lysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; autophagosome [label="Autophagosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; autolysosome [label="Autolysosome Formation", shape=oval, style=wedged, fillcolor="#FBBC05:#EA4335", fontcolor="#202124"]; autophagosome -> autolysosome [label="Fusion"]; lysosome -> autolysosome; chloroquine -> autolysosome [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }

subgraph "cluster_cell_cycle" { label="Cell Cycle Arrest"; bgcolor="#FFFFFF"; cell_cycle [label="Cell Cycle Progression", fillcolor="#34A853", fontcolor="#FFFFFF"]; chloroquine -> cell_cycle [label="Arrests", color="#EA4335", fontcolor="#EA4335"]; }

subgraph "cluster_metabolism" { label="Metabolic Interference"; bgcolor="#FFFFFF"; glycerophospholipid [label="Glycerophospholipid Metabolism", fillcolor="#34A853", fontcolor="#FFFFFF"]; chloroquine -> glycerophospholipid [label="Alters", color="#EA4335", fontcolor="#EA4335"]; } }

Caption: Signaling pathways affected by Chloroquine.[2][6]

graph "Mefloquine_Signaling" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

mefloquine [label="Mefloquine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ribosome [label="Parasite 80S Ribosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; protein_synthesis [label="Protein Synthesis", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; parasite_death [label="Parasite Death", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];

mefloquine -> ribosome [label="Binds to"]; ribosome -> protein_synthesis [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; protein_synthesis -> parasite_death [label="Leads to"]; }

Caption: Mechanism of action of Mefloquine.[5][7]

graph "Tafenoquine_Signaling" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

tafenoquine [label="Tafenoquine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_mitochondria" { label="Mitochondrial Targeting"; bgcolor="#FFFFFF"; complex_iii [label="Respiratory Complex III", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ros [label="Reactive Oxygen Species (ROS) Production", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; oxidative_stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; parasite_death [label="Parasite Death", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];

} }

Caption: Mechanism of action of Tafenoquine.[8][9]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoquinolin-8-amine is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the iodo group at the 3-position allows for further functionalization through cross-coupling reactions, while the amino group at the 8-position provides a site for derivatization or can influence the molecule's overall electronic and pharmacological properties. This document provides detailed protocols for the synthesis of this compound, focusing on a direct C-H iodination approach.

Synthetic Strategies

Two primary retrosynthetic pathways are considered for the synthesis of this compound:

  • Direct C3-Iodination of 8-Aminoquinoline: This is a direct approach involving the regioselective iodination of the C-H bond at the 3-position of the quinoline ring of the readily available 8-aminoquinoline. Radical-based methods have been shown to be effective for C3-iodination of various quinoline derivatives.[1][2]

  • Sandmeyer Reaction from a Diamine Precursor: This alternative route would involve the initial synthesis of 3,8-diaminoquinoline. A subsequent selective diazotization of the 3-amino group followed by a Sandmeyer reaction with an iodide source would yield the target compound.[3][4] This method is generally robust for the conversion of aromatic amines to iodides.[5][6]

This document will focus on providing a detailed protocol for the direct C3-iodination method due to its operational simplicity and atom economy.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the C3-iodination of quinoline derivatives, which can be adapted for the synthesis of this compound.

Starting MaterialIodinating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
8-NitroquinolineNaI / K₂S₂O₈Ce(NO₃)₃·6H₂ODCE1301280[1]
6-AminoquinolineNaI / K₂S₂O₈Ce(NO₃)₃·6H₂ODCE1301255[1]
QuinolineNaI / K₂S₂O₈Ce(NO₃)₃·6H₂ODCE1301240[2]

Note: The yields are for the specified substrates and should be considered as a reference for the synthesis of this compound, which may require optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct C3-Iodination

This protocol is adapted from the C3-iodination of substituted quinolines using a radical-based approach.[1][2]

Materials:

  • 8-Aminoquinoline

  • Sodium Iodide (NaI)

  • Potassium Persulfate (K₂S₂O₈)

  • Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)

  • 1,2-Dichloroethane (DCE)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add 8-aminoquinoline (1.0 mmol), sodium iodide (2.0 mmol), potassium persulfate (2.0 mmol), and cerium(III) nitrate hexahydrate (0.1 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (10 mL) to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux at 130°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to reduce any remaining iodine.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow Start Starting Material: 8-Aminoquinoline Reaction Reaction: Reflux at 130°C, 12h Start->Reaction Reagents Reagents: NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O Solvent: DCE Reagents->Reaction Workup Work-up: Quenching (Na₂S₂O₃) Extraction (EtOAc) Washing (NaHCO₃, Brine) Reaction->Workup Cool to RT Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Plausible Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Direct C3-Iodination cluster_1 Route 2: Sandmeyer Reaction 8-Aminoquinoline 8-Aminoquinoline 3-Iodoquinolin-8-amine_R1 This compound 8-Aminoquinoline->3-Iodoquinolin-8-amine_R1 C-H Iodination (NaI, K₂S₂O₈, Ce³⁺) 3,8-Diaminoquinoline 3,8-Diaminoquinoline Diazonium_Salt 3-Diazonium-quinolin-8-amine Salt 3,8-Diaminoquinoline->Diazonium_Salt Diazotization (NaNO₂, H⁺) 3-Iodoquinolin-8-amine_R2 This compound Diazonium_Salt->3-Iodoquinolin-8-amine_R2 Sandmeyer Reaction (KI)

References

Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions with 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki and Sonogashira cross-coupling reactions using 3-iodoquinolin-8-amine as a key building block. This versatile substrate allows for the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the C3-position of the quinoline core, a scaffold of significant interest in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for similar halo-quinoline systems and are intended to serve as a robust starting point for reaction optimization and library synthesis.

Reaction Principles

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon single bond between an organoboron compound (boronic acid or ester) and an organohalide (in this case, this compound) in the presence of a palladium catalyst and a base.[1] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2]

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) species is followed by transmetalation with a copper acetylide intermediate. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne, copper(I) salt, and a base.[5] Reductive elimination from the palladium complex then furnishes the aryl-alkyne product.[3]

Experimental Protocols

2.1. General Considerations for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, THF/water, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2.2. General Considerations for Sonogashira Coupling

The following protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with terminal alkynes.[5] Copper-free conditions have also been developed and may be advantageous for certain substrates to prevent the formation of alkyne homocoupling byproducts.[6][7]

Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2-3 equivalents, can also be used as solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2.5 eq.).

  • Stir the mixture for a few minutes, then add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the organic phase with aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and yields for Suzuki and Sonogashira couplings on analogous halo-quinoline systems. These data should serve as a useful reference for anticipating the outcomes of reactions with this compound.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Halo-Quinolines

EntryHalide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromoquinoline4-Vinylphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1001292N/A
28-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/H₂O702485N/A
35-Bromo-8-methoxyquinolinePhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O90-75[8]
46,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O90-80[8]
58-Iodoquinolin-4(1H)-oneBTZ(Bpin)₂Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1000.08-[9]

Table 2: Representative Data for Sonogashira Coupling of Halo-Quinolines

EntryHalide SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16,7-Dibromoquinoline-5,8-dionePhenylacetylenePdCl₂(PPh₃)₂ (3)-TBAF-RT--[10]
22-Iodo-N,N-dimethylanilinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT295[11]
34-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NEt₃N10010-N/A
46-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1693[12]

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Coupling cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)(X)Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R-Pd(II)(Ar)Ln transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 product R-Ar (Product) reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycles of the Sonogashira Coupling Reaction

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)Ln pd_intermediate R-Pd(II)(X)Ln pd0->pd_intermediate Oxidative Addition pd_alkynyl_intermediate R-Pd(II)(C≡C-Ar)Ln pd_intermediate->pd_alkynyl_intermediate Transmetalation pd_alkynyl_intermediate->pd0 Reductive Elimination product R-C≡C-Ar (Product) pd_alkynyl_intermediate->product aryl_halide R-X (this compound) aryl_halide->pd0 cu_halide CuX cu_acetylide Cu-C≡C-Ar cu_halide->cu_acetylide Deprotonation cu_acetylide->pd_intermediate cu_acetylide->cu_halide Transmetalation alkyne H-C≡C-Ar alkyne->cu_halide base Base base->cu_halide

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Diagram 3: General Experimental Workflow

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow start Reaction Setup (Substrate, Reagents, Catalyst, Base) inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert_atmosphere solvent_addition Add Degassed Solvent inert_atmosphere->solvent_addition reaction Reaction (Stirring at specified Temp.) solvent_addition->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup (Dilution, Extraction, Washing) monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for Suzuki and Sonogashira coupling reactions.

References

Application Note: The Strategic Use of 3-Iodoquinolin-8-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-27

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the application of 3-Iodoquinolin-8-amine as a versatile building block in the synthesis of key pharmaceutical intermediates. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of an iodo group at the C-3 position and an amino group at the C-8 position makes this molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the efficient construction of complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapeutics. This note provides detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, along with representative data and process workflows.

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in pharmaceutical synthesis. Its structure features:

  • An iodo-substituted C-3 position on the quinoline ring, which serves as an excellent electrophilic partner in cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation. The reactivity order for aryl halides in such reactions is typically I > Br > Cl.[1]

  • A primary amino group at the C-8 position , which can act as a nucleophile, a directing group, or a site for further derivatization to modulate the physicochemical properties (e.g., solubility, hydrogen bonding capacity) of the final molecule.

The strategic combination of these functional groups allows for the modular and convergent synthesis of diverse compound libraries, accelerating the drug discovery process. This note focuses on three cornerstone palladium-catalyzed reactions that leverage the reactivity of the aryl iodide for scaffold elaboration.

Key Applications & Synthetic Pathways

The C-3 iodo group is readily employed in palladium-catalyzed cross-coupling reactions to build molecular complexity. The primary amino group at C-8 can be protected if necessary, but its presence can also influence the electronic properties of the quinoline ring system. The most common and powerful applications involve:

  • Suzuki-Miyaura Coupling: Formation of a C-C single bond by reacting with boronic acids or esters. This is widely used to introduce aryl or heteroaryl moieties, a common feature in many kinase inhibitors.[2][3]

  • Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with primary or secondary amines. This reaction is invaluable for linking different heterocyclic systems or introducing key pharmacophoric amine groups.[4][5]

  • Sonogashira Coupling: Formation of a C-C triple bond by reacting with terminal alkynes. The resulting alkynyl-quinolines are important intermediates and can be found in various biologically active molecules.[1][6]

A general workflow for utilizing this compound is depicted below.

G General Workflow for this compound Derivatization cluster_start Starting Material cluster_coupling Cross-Coupling Reactions (Pd-Catalyzed) cluster_intermediates Key Pharmaceutical Intermediates cluster_final Further Synthesis A This compound B Suzuki-Miyaura (R-B(OH)2) A->B C Buchwald-Hartwig (R2-NH) A->C D Sonogashira (R-C≡CH) A->D E 3-Aryl/Heteroaryl- quinolin-8-amine B->E F 3-(Substituted-amino)- quinolin-8-amine C->F G 3-Alkynyl- quinolin-8-amine D->G H Final API / Kinase Inhibitor Scaffold E->H F->H G->H G Suzuki-Miyaura Coupling Pathway A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Aryl Boronic Acid (R-B(OH)2) B->C D Reaction Mixture (Heat, 80-100 °C) C->D E Work-up & Purification D->E F 3-Aryl-quinolin-8-amine E->F G Buchwald-Hartwig Amination Pathway A This compound C Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) A->C B Primary/Secondary Amine (R2-NH) B->C D Reaction Mixture (Heat, 90-110 °C) C->D E Work-up & Purification D->E F 3-(Substituted-amino)- quinolin-8-amine E->F G Sonogashira Coupling Pathway A This compound C Pd Cat. (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Base (e.g., Et3N) Solvent (e.g., THF) A->C B Terminal Alkyne (R-C≡CH) B->C D Reaction Mixture (Room Temp to 50 °C) C->D E Work-up & Purification D->E F 3-Alkynyl-quinolin-8-amine E->F

References

Application Notes and Protocols for N-functionalization of 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 3-iodoquinolin-8-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols cover three primary transformation types: N-arylation, N-acylation, and N-alkylation.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3][4] This method is highly effective for the synthesis of N-aryl-3-iodoquinolin-8-amines, which are precursors to a wide range of functional molecules. The reaction's utility stems from its ability to overcome the limitations of traditional methods for creating aromatic C-N bonds, offering a broad substrate scope and functional group tolerance.[1]

Experimental Protocol:

A general procedure for the palladium-catalyzed N-arylation of this compound is as follows:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).

  • Add a base, typically sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at a specified temperature (typically 80-110 °C) for the required time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenyliodidePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001885
24-Methoxyphenyl bromidePd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane1102478
32-ChloropyridinePd₂(dba)₃ (3)RuPhos (6)K₃PO₄t-BuOH1002065

Experimental Workflow:

Buchwald_Hartwig_Amination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Aryl Halide Heating Heat under Inert Atmosphere Reactants->Heating Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) Catalyst_System->Heating Base Base (e.g., NaOtBu) Base->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench with aq. NH4Cl Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Aryl-3-iodoquinolin-8-amine Purification->Product

Caption: Workflow for N-arylation via Buchwald-Hartwig amination.

N-Acylation

N-acylation of this compound can be readily achieved using standard acylation methods with acylating agents such as acyl chlorides or anhydrides.[5] This reaction provides access to N-acyl-3-iodoquinolin-8-amines, which are valuable intermediates in medicinal chemistry.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add a base, such as triethylamine (Et₃N) or pyridine (1.5 equiv.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the specified duration (typically 2-6 hours), monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data Summary:

| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Acetyl Chloride | Et₃N | DCM | 0 to RT | 3 | 92 | | 2 | Benzoyl Chloride | Pyridine | THF | 0 to RT | 4 | 88 | | 3 | Acetic Anhydride | Et₃N | DCM | RT | 6 | 95 |

Experimental Workflow:

N_Acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant This compound Cooling Cool to 0 °C Reactant->Cooling Base Base (e.g., Et3N) Base->Cooling Solvent Solvent (e.g., DCM) Solvent->Cooling Addition Add Acylating Agent Cooling->Addition Stirring Stir at RT Addition->Stirring Washing Wash with Water & Brine Stirring->Washing Drying Dry & Concentrate Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product N-Acyl-3-iodoquinolin-8-amine Purification->Product

Caption: General workflow for the N-acylation of this compound.

N-Alkylation

Direct N-alkylation of this compound with alkyl halides provides a straightforward route to N-alkylated derivatives.[6][7] The reaction typically requires a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 equiv.) and a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0 equiv.), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.5 equiv.) to the suspension.

  • Heat the reaction mixture to a specified temperature (typically 50-80 °C) and stir for the required time (usually 6-12 hours). Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF60889
2Benzyl BromideK₂CO₃Acetonitrile801082
3Ethyl BromoacetateNaHTHF50675

Experimental Workflow:

N_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant This compound Addition Add Alkyl Halide Reactant->Addition Base Base (e.g., K2CO3) Base->Addition Solvent Solvent (e.g., DMF) Solvent->Addition Heating Heat & Stir Addition->Heating Quenching Pour into Water Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkyl-3-iodoquinolin-8-amine Purification->Product

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for 3-Iodoquinolin-8-amine as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established methodologies for analogous 8-aminoquinoline and 8-hydroxyquinoline derivatives due to the limited specific literature available for 3-iodoquinolin-8-amine as a ligand for metal complexes. These protocols provide a foundational framework and may require optimization for the specific properties of this compound.

Application Notes

Introduction

8-Aminoquinoline and its derivatives are a well-established class of chelating agents that form stable complexes with a variety of transition metals.[1] The introduction of a halogen, such as iodine, at the 3-position of the quinoline ring can significantly influence the electronic properties, lipophilicity, and steric hindrance of the ligand. These modifications, in turn, can modulate the stability, reactivity, and biological activity of the resulting metal complexes. Metal complexes of 8-aminoquinoline derivatives have garnered significant interest due to their diverse therapeutic and technological applications, including roles as antimicrobial, anticancer, and antimalarial agents.[1] The coordination of these ligands to metal ions can enhance their biological efficacy through various mechanisms, including increased cellular uptake and interaction with biological targets.[2]

Potential Applications
  • Antimicrobial Agents: Metal complexes of 8-aminoquinoline analogues have demonstrated significant activity against a range of bacteria and fungi.[1] The chelation of the metal ion can enhance the antimicrobial properties of the ligand itself.

  • Anticancer Agents: The cytotoxicity of 8-aminoquinoline derivatives against various cancer cell lines has been reported.[1] Metal complexation can offer a strategy to improve the therapeutic index and overcome resistance mechanisms.

  • Antimalarial Drugs: Primaquine, an 8-aminoquinoline derivative, is a clinically used antimalarial drug.[1] Novel metal complexes of 8-aminoquinoline analogues are being explored for their potential to combat drug-resistant malaria strains.

  • Catalysis: The well-defined coordination geometry of metal complexes with quinoline-based ligands makes them potential candidates for various catalytic applications in organic synthesis.

Mechanism of Action (Hypothetical)

The biological activity of metal complexes derived from this compound is likely multifaceted. The planar quinoline ring can intercalate with DNA, while the metal center can interact with various biological macromolecules. A potential mechanism of antimicrobial or anticancer activity could involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

G Hypothetical Signaling Pathway for Anticancer Activity cluster_cell Cancer Cell Complex This compound Metal Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Hypothetical signaling pathway of a this compound metal complex inducing cancer cell apoptosis.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with 8-aminoquinoline derivatives. These should be adapted and optimized for this compound.

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol describes a general method for the synthesis of a metal(II) complex with a 1:2 metal-to-ligand ratio.

Materials:

  • This compound (Ligand)

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (optional, for deprotonation)

Procedure:

  • Ligand Solution: Dissolve 2 molar equivalents of this compound in a suitable solvent (e.g., warm ethanol).

  • Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of the metal(II) chloride salt in a minimal amount of deionized water or ethanol.

  • Reaction: Slowly add the metal salt solution dropwise to the ligand solution while stirring vigorously at room temperature or slightly elevated temperature (e.g., 50-60 °C).

  • pH Adjustment (if necessary): If the ligand requires deprotonation for coordination, a dilute solution of NaOH can be added dropwise to the reaction mixture to achieve the desired pH.

  • Precipitation: The metal complex will often precipitate out of the solution upon formation. Continue stirring for a specified period (e.g., 2-4 hours) to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with the reaction solvent (e.g., ethanol) and then with deionized water to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

G General Experimental Workflow for Synthesis and Characterization Start Start Ligand_Prep Prepare Ligand Solution (this compound in Ethanol) Start->Ligand_Prep Metal_Prep Prepare Metal Salt Solution (e.g., CuCl2 in Water/Ethanol) Start->Metal_Prep Reaction Mix Solutions and React (Stirring, controlled temperature) Ligand_Prep->Reaction Metal_Prep->Reaction Isolation Isolate Product (Filtration) Reaction->Isolation Characterization Characterize Complex (FT-IR, UV-Vis, Elemental Analysis) Isolation->Characterization Biological_Assay Perform Biological Assays (e.g., Antimicrobial, Cytotoxicity) Characterization->Biological_Assay End End Biological_Assay->End

Caption: General workflow for the synthesis, characterization, and biological evaluation of metal complexes.

Protocol 2: Characterization of the Metal Complex

A combination of spectroscopic and analytical techniques is essential to confirm the formation and determine the structure of the synthesized complex.

Techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To identify the coordination of the ligand to the metal ion.

    • Procedure: Record the FT-IR spectra of the free ligand and the metal complex using KBr pellets.

    • Expected Observations: A shift in the vibrational frequencies of the C=N and N-H bonds of the quinoline ring upon coordination to the metal ion. The appearance of new bands in the low-frequency region corresponding to M-N bonds.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Purpose: To study the electronic transitions and confirm complex formation.

    • Procedure: Dissolve the ligand and the complex in a suitable solvent (e.g., DMSO or DMF) and record the UV-Vis absorption spectra.

    • Expected Observations: The complex will likely exhibit different absorption bands compared to the free ligand, including potential d-d transitions for transition metal complexes.

  • Elemental Analysis (CHN):

    • Purpose: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

    • Procedure: Submit a sample of the purified complex for CHN analysis.

  • Molar Conductivity Measurements:

    • Purpose: To determine the electrolytic nature of the complex.

    • Procedure: Measure the molar conductivity of a dilute solution of the complex in a suitable solvent (e.g., DMF).

    • Expected Observations: Low molar conductivity values suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal center.

Protocol 3: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol provides a general method to screen the synthesized metal complexes for their antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile Petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar media and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, inoculate the plates with the respective microbial cultures.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Sample Addition: Add a defined concentration of the test complex (dissolved in DMSO) and the free ligand to the wells. Use DMSO as a negative control and standard antimicrobial drugs as positive controls.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation

The following tables summarize representative quantitative data for metal complexes of 8-hydroxyquinoline, a closely related analogue, to provide a comparative context for the potential activity of this compound complexes.

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline (8-HQ) and its Metal Complexes (Zone of Inhibition in mm) [3]

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
8-HQ3440504535
Co(II)-8HQ1518202220
Ni(II)-8HQ1820222522
Cu(II)-8HQ2022252825

Table 2: Characterization Data for Representative Metal Complexes of 8-Hydroxyquinoline (8-HQ) [3]

ComplexProposed GeometryMolar Ratio (M:L)Key IR Peaks (cm⁻¹)
Co(II)-8HQOctahedral1:2Shift in C=N and C-O bands
Ni(II)-8HQOctahedral1:2Shift in C=N and C-O bands
Cu(II)-8HQSquare Planar1:2Shift in C=N and C-O bands

Note: The data presented are for 8-hydroxyquinoline complexes and should be considered as a reference. The actual data for this compound complexes may vary.

References

Application Notes and Protocols for In Vitro Bioactivity Evaluation of 3-Iodoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their pharmacological profiles. This document provides a detailed guide on the in vitro assays to evaluate the bioactivity of a specific subset: 3-iodoquinolin-8-amine derivatives. These protocols are designed to be a comprehensive resource for researchers in drug discovery and development.

Potential Bioactivities and Mechanisms of Action

Substituted quinolines have been reported to exert their effects through diverse mechanisms.[3] For anticancer applications, these may include the inhibition of protein kinases crucial for cell signaling, disruption of tubulin polymerization leading to cell cycle arrest, and the induction of apoptosis (programmed cell death).[3] As antimicrobial agents, they can interfere with essential bacterial processes. The evaluation of these potential bioactivities requires a panel of robust and reproducible in vitro assays.

I. Anticancer Activity Assays

A primary focus for novel chemical entities is the evaluation of their potential as anticancer agents. The following assays provide a comprehensive workflow for assessing the cytotoxicity, pro-apoptotic effects, and impact on cell cycle progression of this compound derivatives.

I.A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Data Presentation:

The cytotoxic activity of this compound derivatives is typically presented as IC50 values. The following table provides an example of how to summarize this data.

CompoundCell LineIncubation Time (h)IC50 (µM) [Representative Data]
Derivative 1MCF-7 (Breast Cancer)4815.5
Derivative 2A549 (Lung Cancer)4822.8
Derivative 3HeLa (Cervical Cancer)4818.2
Doxorubicin (Control)MCF-7480.8

Note: The IC50 values presented are for illustrative purposes and are representative of typical data obtained for quinoline derivatives.[9][10]

Experimental Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound derivatives incubation_24h->compound_treatment incubation_treatment Incubate for 24/48/72h compound_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt solubilization Add solubilization solution incubation_mtt->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow

I.B. Apoptosis Detection by Annexin V Staining

The Annexin V assay is a common method for detecting early-stage apoptosis.[11] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[9]

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

Data Presentation:

The results are typically presented as the percentage of cells in each quadrant of a dot plot (viable, early apoptotic, late apoptotic, necrotic).

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control95.22.11.51.2
Derivative 1 (IC50)60.325.410.14.2
Derivative 2 (IC50)55.830.111.52.6

Signaling Pathway Diagram:

Apoptosis_Pathway compound This compound Derivative cell Cancer Cell compound->cell mitochondria Mitochondria cell->mitochondria Induces Stress caspases Caspase Activation mitochondria->caspases Releases Cytochrome c apoptosis Apoptosis caspases->apoptosis

Simplified Apoptosis Induction Pathway

I.C. Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[13] Caspase-3 and -7 are key executioner caspases. Assays to measure their activity often use a substrate that releases a fluorescent or luminescent signal upon cleavage.[14]

Experimental Protocol (Fluorometric):

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells in a chilled cell lysis buffer.[15]

  • Reaction Setup: In a 96-well plate, add cell lysate to each well.

  • Substrate Addition: Add a reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to each well.[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[15]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[15]

  • Data Analysis: The increase in fluorescence is proportional to the caspase activity.

Data Presentation:

Results are often expressed as a fold increase in caspase activity compared to the untreated control.

TreatmentCaspase-3/7 Activity (Fold Increase)
Vehicle Control1.0
Derivative 1 (IC50)4.5
Derivative 2 (IC50)5.2
I.D. Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] This can reveal if a compound induces cell cycle arrest at a particular phase.

Experimental Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives for a specified time.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing to prevent cell clumping. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

The percentage of cells in each phase of the cell cycle is determined.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.320.114.6
Derivative 1 (IC50)30.215.554.3
Derivative 2 (IC50)25.812.961.3

Logical Relationship Diagram:

Cell_Cycle_Arrest compound This compound Derivative g2m_checkpoint G2/M Checkpoint Disruption compound->g2m_checkpoint cell_cycle_arrest Cell Cycle Arrest in G2/M g2m_checkpoint->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Logical flow from compound action to apoptosis

II. Antimicrobial Activity Assays

The evaluation of antimicrobial activity is crucial for developing new agents to combat infectious diseases. The following protocols are standard methods for determining the susceptibility of microorganisms to the test compounds.

II.A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MIC values are reported in µg/mL or µM.

CompoundS. epidermidis MIC (µg/mL)K. pneumoniae MIC (µg/mL)C. parapsilosis MIC (µg/mL)
Derivative A16>6432
Derivative B8>6416
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Note: The MIC values are representative and based on data for iodo-quinoline derivatives.[17]

II.B. Disk Diffusion Method

The disk diffusion method is a qualitative test where antibiotic-impregnated disks are placed on an agar plate inoculated with the test microorganism. The antibiotic diffuses into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.

Experimental Protocol:

  • Plate Preparation: Prepare a lawn of the test microorganism on a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the this compound derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Data Presentation:

The diameter of the zone of inhibition is recorded. Interpretation as susceptible, intermediate, or resistant requires standardized criteria.

CompoundZone of Inhibition (mm) for S. aureus
Derivative A18
Derivative B22
Gentamicin (Control)25

III. Kinase Inhibition Assays

Many quinoline derivatives are known to be potent inhibitors of protein kinases, which are key regulators of cellular processes.[3] Luminescence-based assays that measure the amount of ATP remaining after a kinase reaction are common for high-throughput screening.

Experimental Protocol (Luminescence-Based):

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction: Add a reaction mixture containing the target kinase (e.g., EGFR, VEGFR), a specific substrate, and ATP to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. The amount of light generated is proportional to the amount of ATP remaining.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

The inhibitory activity is expressed as IC50 values.

CompoundTarget KinaseIC50 (nM) [Representative Data]
Derivative XEGFR85
Derivative YVEGFR2120
Staurosporine (Control)EGFR5

Experimental Workflow Diagram:

Kinase_Inhibition_Assay start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep plate_prep Add compounds to 384-well plate compound_prep->plate_prep kinase_reaction Add kinase, substrate, and ATP plate_prep->kinase_reaction incubation Incubate at room temperature kinase_reaction->incubation detection_reagent Add ATP detection reagent incubation->detection_reagent read_luminescence Measure luminescence detection_reagent->read_luminescence data_analysis Calculate IC50 values read_luminescence->data_analysis end End data_analysis->end

Kinase Inhibition Assay Workflow

Conclusion

This document provides a comprehensive set of application notes and protocols for the in vitro evaluation of this compound derivatives. The described assays cover key bioactivities including anticancer, antimicrobial, and kinase inhibition, offering a robust framework for the initial stages of drug discovery and development. The structured data presentation and visual workflows are intended to facilitate experimental design and data interpretation for researchers in the field.

References

Application Notes and Protocols for High-Throughput Screening of 3-Iodoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 3-Iodoquinolin-8-amine scaffold, in particular, represents a promising area for the discovery of novel therapeutic agents. These derivatives have been investigated for their potential to modulate various cellular signaling pathways, often through the inhibition of protein kinases.[1][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer.[3][4]

This document provides a comprehensive guide to the high-throughput screening (HTS) of this compound derivatives to identify and characterize potent kinase inhibitors. Detailed protocols for a primary biochemical screen and a secondary cell-based validation assay are presented, along with methods for data analysis and visualization of key pathways and workflows.

Signaling Pathway

A critical signaling pathway often targeted in cancer drug discovery is the mitogen-activated protein kinase (MAPK) cascade. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of the MAPK/ERK pathway, a common target for kinase inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition HTS_Workflow Library This compound Derivative Library Primary Primary HTS: Biochemical Kinase Assay (e.g., ADP-Glo™) Library->Primary Hit_ID Hit Identification (% Inhibition > 50%) Primary->Hit_ID Hit_ID->Library Inactive Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Hits Secondary Secondary Assay: Cell-Based Viability Assay (e.g., MTT Assay) Dose_Response->Secondary Lead_Opt Lead Optimization Secondary->Lead_Opt Confirmed Hits

References

Application Notes and Protocols: Synthesis of Fluorescent Probes Using 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their inherent photophysical properties, including high quantum yields and environmental sensitivity. The 8-aminoquinoline scaffold, in particular, serves as an excellent platform for designing chemosensors for various analytes, most notably metal ions. The introduction of a substituent at the 3-position of the quinoline ring through reactions such as Sonogashira and Suzuki coupling allows for the convenient modulation of the probe's photophysical and sensing characteristics. This document provides detailed protocols for the synthesis of novel fluorescent probes starting from 3-iodoquinolin-8-amine, a versatile building block for creating a diverse library of sensory molecules.

Synthetic Strategies

The iodine atom at the 3-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, primarily Sonogashira and Suzuki coupling. These reactions enable the introduction of various fluorescent moieties, thereby tuning the spectral properties and recognition capabilities of the resulting probe.

Sonogashira Coupling: Introduction of Alkynyl Fluorophores

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly useful for introducing fluorescent alkynyl groups, such as those derived from pyrene or dansyl chloride, onto the 8-aminoquinoline scaffold. The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1]

Suzuki Coupling: Introduction of Aryl and Heteroaryl Fluorophores

The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[2] This method is ideal for incorporating extended aromatic systems, such as pyrene or other fluorophores functionalized with a boronic acid group, at the 3-position of the quinoline ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2]

Experimental Protocols

The following are generalized protocols for the synthesis of fluorescent probes from this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Synthesis of a 3-(Alkynyl)quinolin-8-amine Fluorescent Probe via Sonogashira Coupling

This protocol describes a general procedure for the coupling of a terminal alkyne-containing fluorophore with this compound.

Materials:

  • This compound

  • Terminal alkyne-functionalized fluorophore (e.g., dansyl acetylene, ethynylpyrene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the terminal alkyne fluorophore (1.1-1.5 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 3.0 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 3-(Aryl)quinolin-8-amine Fluorescent Probe via Suzuki Coupling

This protocol outlines a general procedure for the coupling of an arylboronic acid-containing fluorophore with this compound.

Materials:

  • This compound

  • Arylboronic acid or ester functionalized with a fluorophore (e.g., pyrene-1-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the arylboronic acid fluorophore (1.2 eq.) in the chosen solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Add the base (e.g., K₂CO₃, 2.0 eq.) to the mixture.

  • Degas the solution by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and heat the reaction mixture to reflux (80-100 °C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure fluorescent probe.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The photophysical properties of fluorescent probes are crucial for their application. The following table summarizes representative data for 8-aminoquinoline-based fluorescent probes, which can serve as a benchmark for newly synthesized derivatives from this compound.

Probe DerivativeExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Target AnalyteReference
6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)360490130-Zn²⁺[3]
(E)-2-((pyren-1-ylmethylene)amino)-N-(quinolin-8-yl)acetamide340---Zn²⁺[3]
8-aminoquinoline-calix[4]arene derivative----Zn²⁺[3]

Note: The data presented are for structurally related 8-aminoquinoline derivatives and are intended for comparative purposes. The photophysical properties of probes synthesized from this compound will need to be experimentally determined.

Visualizations

Synthetic Workflows

Synthetic_Workflows cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki Coupling start_S This compound product_S 3-(Alkynyl)quinolin-8-amine Probe start_S->product_S reagent_S Fluorophore-Alkyne reagent_S->product_S catalyst_S Pd Catalyst, CuI, Base catalyst_S->product_S start_Su This compound product_Su 3-(Aryl)quinolin-8-amine Probe start_Su->product_Su reagent_Su Fluorophore-Boronic Acid reagent_Su->product_Su catalyst_Su Pd Catalyst, Base catalyst_Su->product_Su

Caption: Synthetic routes to 3-substituted-8-aminoquinoline fluorescent probes.

Proposed Signaling Mechanism for a Metal Ion Probe

Many 8-aminoquinoline-based probes function through a Chelation-Enhanced Fluorescence (CHEF) mechanism.

Signaling_Mechanism Probe Probe (Low Fluorescence) (e.g., PET active) Complex Probe-Metal Complex (High Fluorescence) (PET quenched, rigidified) Probe->Complex Binding Light_out_low Weak Emission Probe->Light_out_low Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Light_out_high Strong Emission Complex->Light_out_high Light_in_low Excitation Light Light_in_low->Probe Light_in_high Excitation Light Light_in_high->Complex

Caption: CHEF signaling pathway for a metal ion fluorescent probe.

Applications

Fluorescent probes derived from this compound are expected to find applications in various fields:

  • Metal Ion Detection: The 8-aminoquinoline moiety is a well-established chelator for various metal ions, particularly Zn²⁺.[3] Probes based on this scaffold can be used for the sensitive and selective detection of metal ions in biological and environmental samples.

  • Bioimaging: Due to their fluorescent properties and potential for cell permeability, these probes can be employed for imaging metal ion distribution and dynamics within living cells.

  • Drug Development: The quinoline core is present in many bioactive molecules. Functionalized quinolines can be used as tools to study drug-target interactions or as potential therapeutic agents themselves.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel fluorescent probes. The application of robust and efficient cross-coupling methodologies like the Sonogashira and Suzuki reactions allows for the straightforward introduction of a wide array of fluorophores, enabling the fine-tuning of the photophysical and sensing properties of the final compounds. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to develop innovative fluorescent tools for a broad range of scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Iodination of 8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective iodination of 8-aminoquinoline (8-AQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during this challenging synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective iodination of 8-aminoquinoline so challenging?

The primary challenge lies in controlling the position of iodination. The 8-aminoquinoline scaffold has multiple reactive sites. The quinoline ring is generally susceptible to electrophilic substitution on the benzene ring portion, primarily at the C5 and C8 positions.[1][2] The powerful electron-donating amino group at the C8 position further activates the ring, but can also lead to a mixture of products, most commonly a mix of 5-iodo and 7-iodo isomers, making regiocontrol difficult.[1] Furthermore, the basicity of the amino group can lead to strong interactions with reagents and catalysts, complicating the reaction.[3]

Q2: What is the most common strategy to achieve high regioselectivity for C5-iodination?

The most prevalent and effective strategy is to use the 8-amino group as a directing group after converting it into an amide.[4][5][6] By forming an N-(quinolin-8-yl)amide, the substrate can coordinate with a metal catalyst (e.g., Nickel, Cobalt, Iron), which then directs the C-H activation and subsequent iodination specifically to the C5 position.[7][8] This chelation-assisted approach significantly improves regioselectivity over direct iodination of the free amine.

Q3: What are the typical iodinating agents used for this reaction?

Several iodinating agents are employed, with the choice depending on the specific methodology:

  • Molecular Iodine (I₂): A common, inexpensive, and milder iodine source, often used in metal-catalyzed C-H activation methods.[7][8]

  • Iodine Monochloride (ICl): A more reactive electrophilic iodinating agent. Its reactivity can be enhanced in the presence of strong acids but requires careful control of stoichiometry and temperature to maintain selectivity.[9]

  • N-Iodosuccinimide (NIS): A common electrophilic iodine source used in various iodination reactions.

  • Hypervalent Iodine Reagents: These can be used for direct C-H functionalization under mild, metal-free conditions.[10][11]

Troubleshooting Guides

Problem 1: Low or No Regioselectivity (Mixture of C5 and C7 Isomers)
Possible Cause Troubleshooting Step
Direct Iodination of Free Amine: Direct iodination of unprotected 8-aminoquinoline often leads to poor selectivity. The protonated quinolinium cation directs substitution to C5 and C8, but the free amine influences reactivity at other positions.[1] Solution: Protect the 8-amino group as an amide (e.g., benzamide, pivalamide) to enable chelation-assisted C-H activation, which strongly favors the C5 position.[6]
Incorrect Catalyst System: The choice of metal catalyst and ligands is crucial for directing the reaction. Solution: For amide-directed iodination, Nickel(II) and Cobalt(II) catalysts have been shown to be effective for C5-iodination using molecular iodine.[7][8] Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if required).
Suboptimal Reaction Temperature: Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of undesired isomers.[9] Solution: Lowering the reaction temperature can significantly improve selectivity. Experiment with running the reaction at room temperature or even 0 °C.[9]
Problem 2: Low Yield of Iodinated Product
Possible Cause Troubleshooting Step
Reagent Purity and Quality: Iodinating agents like ICl are highly sensitive to moisture and can decompose over time, reducing their effectiveness.[9] Solution: Use a freshly opened bottle of the iodinating agent or purify it before use. Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Reaction: The reaction may not have reached completion due to insufficient time, temperature, or reagent stoichiometry. Solution: Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider increasing the reaction time or gently heating the mixture. Ensure the stoichiometry of the iodinating agent is appropriate (typically 1.0-1.2 equivalents for mono-iodination).[9]
Product Degradation: 8-aminoquinoline derivatives can be sensitive to air, light, or harsh acidic/basic conditions during workup and purification, leading to lower isolated yields.[3] Solution: Work under an inert atmosphere and protect the reaction from light by wrapping the flask in foil. Use degassed solvents. During workup, use mild acids/bases (e.g., 1 M HCl, saturated NaHCO₃) and avoid prolonged exposure.[3]
Poor Workup or Purification: The basic nature of the product can cause it to stick to silica gel, leading to losses during column chromatography.[3] Solution: Perform an acid-base extraction to separate the basic product from neutral or acidic impurities before chromatography.[3] For column chromatography, consider deactivating the silica gel with a small amount of triethylamine (e.g., 1%) in the eluent.

Data Summary: Comparison of Iodination Methods

The following table summarizes different conditions for the regioselective halogenation of 8-aminoquinoline derivatives.

MethodSubstrateReagent/CatalystPositionYieldReference
Nickel-CatalyzedN-(quinolin-8-yl)sulfonamidesI₂, Ni(OAc)₂C5Good to Excellent[7][8]
Iron-CatalyzedN-(quinolin-8-yl)amidesNIS, FeCl₃C5Up to 99%[6]
Radical-Based6-AminoquinolineI₂, K₃PO₄/TBHPC355%[12]
Acid-MediatedQuinolineI₂, Ag₂SO₄, H₂SO₄C5 & C8Mixture[1]

Experimental Protocols

Protocol: Ni-Catalyzed C5-Iodination of N-(quinolin-8-yl)benzamide

This protocol is a representative example of a chelation-assisted C-H iodination reaction.

Materials:

  • N-(quinolin-8-yl)benzamide (1.0 mmol)

  • Ni(OAc)₂ (Nickel(II) acetate, 10 mol%)

  • Molecular Iodine (I₂, 1.2 mmol)

  • AgOAc (Silver acetate, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,2-dichloroethane, DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add N-(quinolin-8-yl)benzamide (1.0 mmol), Ni(OAc)₂ (0.1 mmol), and AgOAc (2.0 mmol).

  • Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

  • Add anhydrous DCE (e.g., 3 mL) via syringe.

  • Add molecular iodine (I₂, 1.2 mmol) to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours), monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like dichloromethane (DCM).

  • Filter the mixture through a pad of Celite to remove solid residues.

  • Wash the organic layer sequentially with a saturated aqueous solution of Na₂S₂O₃ (to quench excess iodine), water, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-iodoquinolin-8-yl)benzamide.

Visualizations

Workflow for Amide-Directed C5 Iodination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine 8-AQ Amide, Catalyst (Ni/Co), and Additive B 2. Purge with Inert Gas (N2 or Ar) A->B C 3. Add Anhydrous Solvent and Iodine Source (I2) B->C D 4. Heat and Stir (e.g., 100°C, 24h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and Dilute E->F G 7. Quench (Na2S2O3) and Wash F->G H 8. Dry and Concentrate G->H I 9. Purify via Column Chromatography H->I J Final Product: 5-Iodo-8-AQ Amide I->J

Caption: General experimental workflow for C5-iodination.

Troubleshooting Logic: Poor Regioselectivity

G Start Problem: Mixture of Isomers (Poor Regioselectivity) Q1 Is the 8-amino group protected as an amide? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction temperature too high? A1_Yes->Q2 Sol1 Solution: Protect the amine as an amide (e.g., benzamide) to enable chelation control. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Solution: Lower the reaction temperature (e.g., try RT or 0°C) to favor the kinetic product. A2_Yes->Sol2 Q3 Is the catalyst system optimized? A2_No->Q3 Sol3 Solution: Verify catalyst purity. Consider screening catalysts (e.g., Ni(OAc)₂, FeCl₃). Q3->Sol3 G cluster_0 Unprotected 8-Aminoquinoline cluster_1 Amide-Protected 8-Aminoquinoline AQ 8-Aminoquinoline E_plus Electrophile (E⁺) AQ->E_plus Direct Iodination Outcome1 Mixture of Products (C5 and C7 favored) E_plus->Outcome1 Poor Selectivity Amide N-(quinolin-8-yl)amide Metal Metal Catalyst (M) + Iodine Source (I₂) Amide->Metal Chelation-Assisted Intermediate Chelated Intermediate Metal->Intermediate Forms Outcome2 C5-Iodinated Product Intermediate->Outcome2 Directs C-H Activation (High Selectivity)

References

Technical Support Center: 3-Iodoquinolin-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Iodoquinolin-8-amine. This resource is designed for researchers and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues.

Disclaimer: The direct synthesis of this compound is not extensively documented in publicly available literature. The protocols and troubleshooting advice provided herein are based on established principles of quinoline chemistry and synthetic methodologies for analogous compounds. Optimization will be required for specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is a primary challenge in synthesizing this compound? A1: The primary challenge is achieving regioselectivity. The quinoline ring system has multiple sites susceptible to electrophilic substitution. The 8-amino group is strongly activating and directs iodination to the ortho (7-position) and para (5-position) positions of the benzenoid ring. Direct iodination of quinolin-8-amine will likely result in a mixture of isomers, making the isolation of the 3-iodo isomer difficult and reducing its yield.

Q2: What general synthetic strategies can be employed? A2: A plausible approach is the direct electrophilic iodination of commercially available quinolin-8-amine. This involves using an iodinating agent to substitute a hydrogen atom on the quinoline core with iodine. Alternative multi-step routes, such as building the quinoline ring from pre-iodinated precursors, are possible but more complex.

Q3: Which iodinating agents are suitable for this reaction? A3: Common electrophilic iodinating agents include N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid. The choice of reagent and solvent can significantly influence the reaction's outcome and regioselectivity.

Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (quinolin-8-amine), you can observe the consumption of the reactant and the formation of new products. A UV lamp is required for visualization.

Q5: What are the recommended purification techniques for the final product? A5: Due to the likely formation of isomers, purification can be challenging. The most effective methods are column chromatography and recrystallization. The basicity of the amine group can cause tailing on standard silica gel; this can be mitigated by adding a small amount of a basic modifier like triethylamine to the mobile phase.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Iodinating Agent: Reagents like NIS can degrade over time. 2. Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Use a fresh bottle of the iodinating agent or test its activity. 2. Gradually increase the reaction temperature and monitor via TLC. 3. Screen different solvents (e.g., DMF, Acetonitrile, Dichloromethane, Acetic Acid).
Poor Regioselectivity (Multiple Isomers) 1. Reaction Kinetics: The 5- and 7-positions are electronically favored for substitution due to the 8-amino group. 2. Steric Hindrance: The 3-position is less sterically hindered but electronically less favored.1. Modify Reaction Conditions: Experiment with different solvents and temperatures to alter the kinetic vs. thermodynamic product ratio. 2. Use a Bulky Catalyst/Reagent: A sterically hindered iodinating agent or catalyst might favor substitution at the less crowded 3-position.
Formation of Di-iodinated Products 1. Incorrect Stoichiometry: Using an excess of the iodinating agent. 2. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.1. Use a strict 1.0 to 1.1 molar equivalent of the iodinating agent relative to quinolin-8-amine. 2. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.
Difficult Purification 1. Similar Polarity of Isomers: The desired 3-iodo isomer and other isomers (5-iodo, 7-iodo) likely have very similar polarities. 2. Amine Interaction with Silica: The basic amine group can interact strongly with acidic silica gel, causing streaking and poor separation.1. Optimize Chromatography: Use a high-performance silica gel and test various mobile phase systems with different polarities. A gradient elution may be necessary. 2. Modify Mobile Phase: Add 0.5-2% triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel and improve peak shape.
Product Degradation 1. Harsh Work-up Conditions: Exposure to strong acids or bases during work-up. 2. Oxidation: Aromatic amines can be susceptible to air oxidation.1. Use mild work-up procedures, such as washing with a saturated sodium bicarbonate solution for neutralization. 2. Conduct the reaction and purification under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Protocol 1: General Procedure for Direct Iodination of Quinolin-8-amine

This protocol provides a general starting point for the synthesis.

Materials:

  • Quinolin-8-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve quinolin-8-amine (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 equiv) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing DCM and water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Use a gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate. To improve separation, 0.5% triethylamine can be added to the mobile phase. Combine the fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow start Start: Quinolin-8-amine + Iodinating Agent reaction Stir at Controlled Temp (Monitor by TLC) start->reaction workup Aqueous Work-up (Quench, Wash, Extract) reaction->workup drying Dry Organic Layer (Na2SO4) & Concentrate workup->drying purification Purification (Column Chromatography or Recrystallization) drying->purification analysis Characterization (NMR, MS) purification->analysis product Pure this compound analysis->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic start Initial Result: Low Yield of Desired Product tlc_check Analyze Crude TLC start->tlc_check no_reaction Issue: No Reaction (Only Starting Material) tlc_check->no_reaction Main spot is starting material? multiple_products Issue: Multiple Products (Poor Regioselectivity) tlc_check->multiple_products Multiple new spots of similar Rf? streaking Issue: Product Streaking (Purification Difficulty) tlc_check->streaking Spots are streaked or tailing? solution_no_reaction Solution: - Check reagent activity - Increase temperature - Screen solvents no_reaction->solution_no_reaction solution_multiple_products Solution: - Adjust temp/solvent - Control stoichiometry - Optimize purification multiple_products->solution_multiple_products solution_streaking Solution: - Add triethylamine to eluent - Try different stationary phase - Consider recrystallization streaking->solution_streaking

Caption: Troubleshooting logic for low-yield synthesis reactions.

Technical Support Center: Purification of 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Iodoquinolin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification methods for this compound, a heterocyclic aromatic amine, are column chromatography and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the potential impurities in a crude sample of this compound?

A2: Impurities can originate from unreacted starting materials, such as 8-aminoquinoline or iodinating reagents, as well as byproducts from the synthesis. Potential impurities may include:

  • Unreacted 8-aminoquinoline

  • Di-iodinated quinoline species

  • Isomeric iodoquinolin-amines

  • Oxidation byproducts, as aromatic amines can be sensitive to air and light.[1]

Q3: Why can this compound be challenging to purify by standard silica gel column chromatography?

A3: The basic amine group in this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to several issues, including:

  • Peak Tailing: The compound elutes slowly and asymmetrically from the column.[2]

  • Poor Separation: The strong interaction can cause co-elution with impurities.

  • Irreversible Adsorption: A portion of the product may bind permanently to the silica gel, resulting in low recovery.[2][3]

  • Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive compounds.[3]

Q4: How can I improve the column chromatography of this compound on silica gel?

A4: To mitigate the issues caused by the basicity of the amine, you can modify the mobile phase by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-2%) or ammonium hydroxide.[2][4][5] This modifier competes with your compound for binding to the acidic sites on the silica, leading to improved peak shape and separation. Alternatively, using an amine-functionalized silica stationary phase can be a very effective solution.[3]

Q5: What should I consider when attempting to recrystallize this compound?

A5: Successful recrystallization depends on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For amines that are difficult to crystallize, consider forming a salt (e.g., by adding HCl or acetic acid) which may have different solubility characteristics.[1] It is also important to protect the compound from light, as it is noted to be light-sensitive.[6]

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Troubleshooting Steps
Compound streaks or "tails" on TLC and column The basic amine group is interacting with the acidic silica gel.Add a basic modifier like 0.5-2% triethylamine or ammonium hydroxide to your eluent system.[2][4]
Poor separation of the product from impurities The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol). Run gradient elutions to improve separation.[5]
Compound does not elute from the column The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica.Increase the polarity of your mobile phase. If the compound still does not elute, consider switching to a different stationary phase like alumina or reverse-phase silica.[4] Using a mobile phase with a basic modifier should also help.[3]
Low recovery of the compound The compound is irreversibly adsorbed to the silica gel or is degrading on the column.Deactivate the silica gel by flushing the column with your eluent system containing a basic modifier before loading your sample.[5] Minimize the time the compound spends on the column.
Recrystallization
Issue Potential Cause Troubleshooting Steps
Compound does not crystallize upon cooling The solution is not supersaturated, the compound is too soluble in the chosen solvent, or the presence of impurities is inhibiting crystallization.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]2. Change Solvent System: Slowly add a non-solvent (a solvent in which your compound is insoluble) to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly.3. Concentrate the Solution: Evaporate some of the solvent to increase the compound's concentration.
Compound oils out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present.1. Lower the Crystallization Temperature: Use a colder cooling bath.2. Change Solvents: Select a lower-boiling point solvent.3. Preliminary Purification: Perform a quick filtration through a plug of silica to remove major impurities before recrystallization.[2]
Crystals are colored The presence of colored impurities.Add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal and adsorbed impurities. Be aware that this may reduce your overall yield.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • To the most promising solvent system, add ~1% triethylamine. The ideal system should give the product an Rf value of 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (including the triethylamine).

    • Pack the column with the slurry.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.[5]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water).

    • A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use a minimal amount of hot solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum. Remember to protect the solid from light during storage.[6]

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Choice cluster_methods Methods cluster_end Result crude_product Crude this compound decision Assess Impurity Profile & Scale crude_product->decision column Column Chromatography decision->column Complex Mixture / Similar Impurities recrystal Recrystallization decision->recrystal High Purity Crude / Different Solubility Impurities pure_product Pure Product column->pure_product recrystal->pure_product

Caption: Purification method selection workflow for this compound.

troubleshooting_column start Column Chromatography Issue issue1 Peak Tailing? start->issue1 issue2 Poor Separation? start->issue2 issue3 No Elution? start->issue3 solution1 Add 1% Triethylamine to Mobile Phase issue1->solution1 Yes solution2 Optimize Solvent Gradient issue2->solution2 Yes solution3 Increase Mobile Phase Polarity issue3->solution3 Yes

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 3-Iodoquinolin-8-amine.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process starting from 8-nitroquinoline. The first step involves the regioselective iodination of 8-nitroquinoline at the C3 position to yield 3-iodo-8-nitroquinoline. The subsequent step is the reduction of the nitro group to an amine, affording the final product.

Experimental Workflow for the Synthesis of this compound

Caption: A two-step workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound a two-step process instead of direct iodination of 8-aminoquinoline?

A1: Direct iodination of 8-aminoquinoline is challenging due to the high reactivity of the aminophenyl ring. The amino group is a strong activating group, which can lead to multiple side reactions, including the formation of poly-iodinated products and oxidation. By starting with 8-nitroquinoline, the electron-withdrawing nature of the nitro group deactivates the benzene ring, allowing for more controlled iodination on the pyridine ring. The nitro group is then reduced to the desired amine in the final step.

Q2: What is the key challenge in the iodination of 8-nitroquinoline?

A2: The primary challenge is achieving regioselectivity. Electrophilic substitution on the quinoline ring typically occurs at the 5- and 8-positions of the more electron-rich benzene ring. However, the presence of the deactivating nitro group at the 8-position makes substitution on the pyridine ring at the C3 position feasible under specific conditions. Careful control of reagents and reaction conditions is crucial to favor the formation of the desired 3-iodo isomer.

Q3: What are the most common methods for the reduction of the nitro group in 3-iodo-8-nitroquinoline?

A3: Common methods include catalytic hydrogenation and metal/acid reductions. Catalytic hydrogenation can be performed with catalysts like Raney Nickel or Platinum on carbon (Pt/C). Metal/acid reductions often employ iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). The choice of method depends on the desired reaction conditions and the potential for side reactions.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The basic nature of the amine may cause tailing on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-2%), can be added to the mobile phase. Recrystallization from a suitable solvent system is also a viable method for obtaining highly pure product.

Troubleshooting Guides

Step 1: Iodination of 8-Nitroquinoline

Issue 1: Low or no yield of 3-iodo-8-nitroquinoline.

Possible Cause Solution
Inactive Iodinating Agent N-Iodosuccinimide (NIS) can decompose over time. Use a fresh, high-quality batch of NIS.
Insufficient Acid Catalyst The reaction requires a strong acid catalyst, such as concentrated sulfuric acid, to activate the NIS. Ensure the correct stoichiometry of the acid is used.
Incorrect Reaction Temperature The reaction temperature needs to be carefully controlled. Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to side product formation.
Poor Solubility of Starting Material 8-nitroquinoline may have limited solubility. Ensure adequate stirring to maintain a homogenous reaction mixture.

Issue 2: Formation of undesired isomers (e.g., 5-iodo-8-nitroquinoline).

Possible Cause Solution
Reaction Conditions Favoring Benzene Ring Substitution The choice of acid and solvent can influence regioselectivity. Using a strong acid like sulfuric acid deactivates the benzene ring through protonation of the quinoline nitrogen, favoring substitution on the pyridine ring.
High Reaction Temperature Elevated temperatures can overcome the activation barrier for substitution at other positions. Maintain the recommended reaction temperature.

Troubleshooting Logic for Iodination

iodination_troubleshooting start Low Yield or Incorrect Isomer in Iodination check_reagents Check Reagent Quality (NIS, Acid) start->check_reagents check_conditions Verify Reaction Conditions (Temp., Time) check_reagents->check_conditions Reagents OK reagents_bad Use fresh NIS and correct acid stoichiometry. check_reagents->reagents_bad Issue Found check_workup Review Workup and Purification check_conditions->check_workup Conditions Correct conditions_bad Optimize temperature and reaction time. check_conditions->conditions_bad Issue Found workup_bad Adjust purification method (e.g., gradient, solvent system). check_workup->workup_bad Issue Found

Caption: Troubleshooting flowchart for the iodination of 8-nitroquinoline.

Step 2: Reduction of 3-Iodo-8-nitroquinoline

Issue 1: Incomplete reduction of the nitro group.

Possible Cause Solution
Insufficient Reducing Agent Ensure a sufficient molar excess of the reducing agent (e.g., Fe, SnCl₂) is used.
Inactive Catalyst (Catalytic Hydrogenation) The catalyst (e.g., Raney Nickel, Pt/C) may be poisoned or have lost activity. Use a fresh batch of catalyst.
Low Reaction Temperature Some reductions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating.
Poor Solubility of Starting Material The halo-nitroquinoline must be soluble in the reaction solvent. Consider using a co-solvent system (e.g., ethanol/water, acetic acid) to improve solubility.[1]

Issue 2: Hydrodehalogenation (loss of the iodine substituent).

Possible Cause Solution
Harsh Reaction Conditions Prolonged reaction times or high temperatures can promote hydrodehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.
Inappropriate Catalyst (Catalytic Hydrogenation) Palladium on carbon (Pd/C) is known to be more prone to causing dehalogenation. Raney Nickel is often a better choice for reducing nitro groups in the presence of halogens.[2]
Strongly Acidic Conditions While some acid is necessary for metal/acid reductions, excessively strong acidic conditions can sometimes facilitate dehalogenation.

| Typical Yields and Conditions for Nitro Group Reduction | | | :--- | :--- | :--- | | Reducing System | Typical Yield | Notes | | Fe / Acetic Acid | Good to Excellent | A classic and reliable method.[3] | | SnCl₂·2H₂O / Ethanol | Good to Excellent | Mild conditions, suitable for sensitive substrates.[1] | | H₂ / Raney Nickel | Good | Less prone to dehalogenation compared to Pd/C.[2] | | Catalytic Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) | Good to Excellent | Avoids the need for high-pressure hydrogen gas.[4][5] |

Experimental Protocols

Step 1: Synthesis of 3-Iodo-8-nitroquinoline

Reaction: Iodination of 8-nitroquinoline.

Procedure:

  • In a round-bottom flask, dissolve 8-nitroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • To this solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Step 2: Synthesis of this compound

Reaction: Reduction of 3-iodo-8-nitroquinoline.

Procedure (using Fe/AcOH):

  • To a solution of 3-iodo-8-nitroquinoline (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v), add iron powder (3-5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5-1% triethylamine).

Disclaimer: These protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis. Reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for specific substrates and scales.

References

Stability issues of 3-Iodoquinolin-8-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of 3-Iodoquinolin-8-amine in various reaction conditions. The information is based on general principles of aromatic iodo and amino compounds, as specific stability data for this molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

When working with this compound, the main stability concerns are its susceptibility to degradation under common reaction conditions. The key potential issues include:

  • Deiodination: The carbon-iodine bond can be labile, leading to the loss of iodine, particularly in the presence of light, heat, or certain catalysts.

  • Oxidation: The 8-amino group is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.

  • Acid/Base Instability: Both the quinoline nitrogen and the amino group can be protonated or deprotonated, which may affect the compound's stability and reactivity.

Q2: How can I minimize the degradation of this compound during a reaction?

To minimize degradation, consider the following precautions:

  • Inert Atmosphere: Whenever possible, run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.

  • Light Protection: Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil, as iodinated compounds can be light-sensitive.

  • Temperature Control: Avoid excessive temperatures, as this can promote deiodination and other decomposition pathways.

  • Degassed Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to oxidative degradation.

Troubleshooting Guide

Issue 1: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC.

A dark reaction mixture and multiple TLC spots are often indicative of decomposition. The troubleshooting workflow below can help you identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Unexpected Reaction Outcomes start Dark Reaction Mixture & Multiple TLC Spots q1 Is the reaction run under an inert atmosphere? start->q1 sol1 Implement an inert atmosphere (N2 or Ar) to prevent oxidation. q1->sol1 No q2 Is the reaction mixture protected from light? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Protect the reaction from light (e.g., wrap in aluminum foil). q2->sol2 No q3 What is the reaction temperature? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Lower the reaction temperature to reduce thermal decomposition. q3->sol3 High end Re-run the reaction with improved conditions. q3->end Moderate a3_high High a3_moderate Moderate sol3->end

Caption: Troubleshooting workflow for addressing the degradation of this compound.

Issue 2: I am observing a significant amount of a byproduct that appears to be quinolin-8-amine.

The presence of quinolin-8-amine as a byproduct strongly suggests that deiodination is occurring. The following table summarizes conditions that may favor this decomposition pathway.

ConditionPotential Cause of DeiodinationRecommended Action
High Temperature Provides the activation energy for C-I bond cleavage.Lower the reaction temperature.
Presence of Light Photolytic cleavage of the C-I bond.Protect the reaction from light.
Certain Catalysts Some transition metals can catalyze dehalogenation.Screen for alternative catalysts.
Basic Conditions Can promote reductive deiodination in the presence of a reductant.Use a milder base or buffer the reaction.

Potential Degradation Pathway

The following diagram illustrates a simplified potential degradation pathway for this compound, leading to the formation of quinolin-8-amine and an oxidized byproduct.

G cluster_1 Potential Degradation Pathways of this compound A This compound B Quinolin-8-amine (Deiodination Product) A->B Light, Heat, or Catalyst C Oxidized Byproducts A->C O2 (Air)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol can be adapted to test the stability of this compound under your specific reaction conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF).

  • Aliquoting: Aliquot the stock solution into several reaction vials.

  • Applying Conditions: Subject each vial to a different condition you wish to test (e.g., different temperatures, light exposure, addition of a specific reagent). Include a control vial kept at standard conditions (e.g., room temperature, in the dark).

  • Time Points: At various time points (e.g., 1h, 4h, 12h, 24h), take a small sample from each vial.

  • Analysis: Analyze the samples by a suitable method, such as HPLC or LC-MS, to quantify the amount of remaining this compound and identify any major degradation products.

  • Data Presentation: Record your results in a table to compare the stability under different conditions.

Example Data Table:

ConditionTime (h)This compound Remaining (%)Major Degradation Product (%)
Control (RT, Dark) 2498< 2
80°C, Dark 247523 (Quinolin-8-amine)
RT, Ambient Light 248215 (Quinolin-8-amine)
80°C, Ambient Light 245542 (Quinolin-8-amine)

Technical Support Center: Optimization of Cross-Coupling Reactions Using 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cross-coupling reactions involving 3-Iodoquinolin-8-amine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges often stem from the inherent properties of the quinoline ring system and the presence of the free amino group. The nitrogen atom in the quinoline ring and the 8-amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity. Additionally, the free amine can participate in side reactions if not adequately protected or if reaction conditions are not carefully optimized.

Q2: Is it necessary to protect the 8-amino group before performing a cross-coupling reaction?

A2: While not always mandatory, protecting the 8-amino group is often recommended to prevent potential side reactions and improve reaction outcomes. The free amine can act as a competing nucleophile or ligand, interfering with the desired catalytic cycle. A common protecting group, such as tert-butoxycarbonyl (Boc), can mitigate these issues. The necessity for protection is dependent on the specific reaction type and the coupling partner.

Q3: What is hydrodehalogenation, and how can it be minimized in reactions with this compound?

A3: Hydrodehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom, leading to the formation of 8-aminoquinoline. This undesired reaction reduces the yield of the target product. To minimize hydrodehalogenation, it is crucial to use anhydrous and deoxygenated solvents and reagents, select appropriate ligands that favor reductive elimination over other pathways, and optimize the base and reaction temperature.

Q4: Which phosphine ligands are generally most effective for cross-coupling reactions with this compound?

A4: Bulky, electron-rich phosphine ligands are often effective in promoting efficient cross-coupling reactions with substrates like this compound. Ligands such as SPhos, XPhos, and DavePhos have shown success in similar systems by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle and can help suppress side reactions like hydrodehalogenation.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired 3-arylquinolin-8-amine.

This troubleshooting guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

graph TD { A[Start: Low or No Yield] --> B{Check Inert Atmosphere}; B -- No --> C[Degas Solvents & Purge with Inert Gas]; B -- Yes --> D{Reagent Quality}; D -- Poor --> E[Use Fresh/Pure Boronic Acid & Anhydrous Base]; D -- Good --> F{Catalyst System}; F -- Inactive --> G[Screen Different Pd Pre-catalysts & Ligands (e.g., SPhos, XPhos)]; F -- Active --> H{Reaction Conditions}; H -- Suboptimal --> I[Optimize Base (e.g., K₂CO₃, Cs₂CO₃), Solvent, & Temperature]; I --> J[Monitor Reaction Progress]; C --> J; E --> J; G --> J; J --> K{Still Low Yield?}; K -- Yes --> L[Consider Protecting the 8-Amino Group]; K -- No --> M[Successful Coupling]; L --> J;

}

Troubleshooting workflow for Suzuki-Miyaura coupling.
Parameter Recommendation Rationale
Inert Atmosphere Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).Oxygen can lead to the oxidative degradation of phosphine ligands and the formation of palladium black, deactivating the catalyst.
Reagent Quality Use high-purity this compound, boronic acid/ester, and a dry, finely powdered base.Impurities in the starting materials can inhibit the catalyst. Water can lead to protodeboronation of the boronic acid.
Catalyst System Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich ligands (e.g., SPhos, XPhos).The choice of ligand is critical for stabilizing the palladium center and promoting the catalytic cycle, especially with challenging substrates.[1]
Base Screen common bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.
Solvent Use anhydrous, degassed solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water.The solvent affects the solubility of reagents and the stability of the catalytic species. A co-solvent of water is often necessary for the transmetalation step.
Temperature Typically, reactions are heated between 80-110 °C.Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products during the amination of this compound.

This guide outlines a logical progression for troubleshooting common problems in the Buchwald-Hartwig amination of this compound.

graph TD { A[Start: Incomplete Conversion/Side Products] --> B{Check Base Strength & Stoichiometry}; B -- Insufficient --> C[Use a Stronger Base (e.g., NaOt-Bu, LHMDS) & Ensure Stoichiometry]; B -- Sufficient --> D{Ligand Selection}; D -- Inappropriate --> E[Screen Bulky, Electron-Rich Ligands (e.g., Xantphos, BINAP)]; D -- Appropriate --> F{Reaction Temperature}; F -- Too Low/High --> G[Optimize Temperature (Typically 80-120 °C)]; F -- Optimal --> H{Amine Coupling Partner}; H -- Sterically Hindered --> I[Increase Catalyst Loading or Use a More Active Ligand]; I --> J[Monitor for Hydrodehalogenation]; C --> J; E --> J; G --> J; J --> K{Still Issues?}; K -- Yes --> L[Consider Protecting the 8-Amino Group]; K -- No --> M[Successful Amination]; L --> J;

}

Troubleshooting workflow for Buchwald-Hartwig amination.
Parameter Recommendation Rationale
Base Use a strong, non-nucleophilic base such as NaOt-Bu, K₃PO₄, or Cs₂CO₃.The base is required to deprotonate the amine, forming the active nucleophile. The choice of base can influence the reaction rate and selectivity.
Ligand Screen bulky, electron-rich phosphine ligands like Xantphos, BINAP, or DavePhos.The ligand plays a crucial role in preventing catalyst decomposition and facilitating the reductive elimination step.[2]
Catalyst Loading Start with 1-5 mol% of the palladium pre-catalyst.Higher catalyst loading may be necessary for challenging substrates but can also lead to increased side product formation.
Solvent Anhydrous, deoxygenated solvents such as toluene, 1,4-dioxane, or THF are commonly used.The solvent choice can affect the solubility of the reagents and the stability of the catalytic species.
Temperature Reactions are typically heated between 80-120 °C.Temperature optimization is critical; too low may result in a sluggish reaction, while too high can lead to catalyst decomposition.
Heck Reaction

Issue: Low yield and/or poor regioselectivity in the Heck coupling of this compound.

This guide provides a structured approach to troubleshoot and optimize the Heck reaction with this compound.

graph TD { A[Start: Low Yield/Poor Regioselectivity] --> B{Check Base and Solvent}; B -- Inappropriate --> C[Screen Bases (e.g., Et₃N, K₂CO₃) & Solvents (e.g., DMF, MeCN)]; B -- Appropriate --> D{Catalyst System}; D -- Inefficient --> E[Try Different Pd Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) & Ligands]; D -- Efficient --> F{Olefin Partner}; F -- Electron-rich --> G[Consider a Ligandless Protocol or Additives]; F -- Electron-poor --> H{Reaction Temperature}; H -- Suboptimal --> I[Optimize Temperature (Typically 80-140 °C)]; I --> J[Monitor Reaction Progress]; C --> J; E --> J; G --> J; J --> K{Still Issues?}; K -- Yes --> L[Investigate Additives (e.g., Phase Transfer Catalysts)]; K -- No --> M[Successful Heck Coupling]; L --> J;

}

Troubleshooting workflow for the Heck reaction.
Parameter Recommendation Rationale
Base An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ or NaOAc is typically used.The base is necessary to neutralize the hydroiodic acid formed during the reaction and regenerate the active palladium catalyst.
Solvent Polar aprotic solvents like DMF, DMAc, or acetonitrile are commonly employed.The solvent needs to be stable at the high temperatures often required for Heck reactions and should solubilize the reactants and catalyst.
Catalyst Palladium sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common. Ligandless conditions or the use of phosphine ligands can be explored.The choice of catalyst and the presence or absence of a ligand can significantly influence the reaction's efficiency and regioselectivity.
Olefin Electron-poor olefins, such as acrylates and styrenes, are generally more reactive.The electronic nature of the olefin affects the rate of migratory insertion, a key step in the catalytic cycle.
Additives In some cases, additives like phase-transfer catalysts (e.g., Bu₄NCl) can improve the reaction rate and yield.Additives can help to solubilize the base or stabilize the catalytic species.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Experimental workflow for Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Experimental workflow for Buchwald-Hartwig amination.
General Procedure for Heck Reaction
  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and any ligand if used (e.g., PPh₃, 4-10 mol%).

  • Add the olefin (1.2-2.0 equiv.) and the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the solvent (e.g., DMF or acetonitrile).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-120 °C and monitor its progress.

  • After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent, wash with water and brine, and dry the organic phase.

  • Concentrate the solution and purify the crude product by column chromatography.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Experimental workflow for the Heck reaction.

Data Presentation

The following tables summarize typical reaction parameters for the cross-coupling of aryl halides, which can serve as a starting point for the optimization of reactions with this compound. Note that optimal conditions for this compound may vary and require specific optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
16-chloroindolePd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄ (2.0)Dioxane/H₂O60697[3]
28-chloro-isoquinolin-1-onePdCl₂(PPh₃)₂ (5)SPhos (15)K₂CO₃ (1.3)THF/H₂O651298[4]
36,8-dibromo-tetrahydroquinolinePd(PPh₃)₄ (5)-Na₂CO₃ (3.0)Toluene/EtOH/H₂O802480-82[5][6]
45-bromo-8-methoxyquinolinePd(PPh₃)₄ (5)-Na₂CO₃ (3.0)Toluene/EtOH/H₂O802475[5][6]

Table 2: Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12,8-dichloroquinolineAdamantane-aminePd(OAc)₂ (4)BINAP (8)NaOt-Bu (2.4)Toluene1102464 (mono)[2]
24,8-dichloroquinolineAdamantane-aminePd(OAc)₂ (4)DavePhos (8)NaOt-Bu (4.8)Toluene1102471 (di)[2]
34-bromo-N,N-dimethylanilineMorpholinePd/NHC complex (0.5)-K Ot-Bu (1.5)Toluene850.5>95[7]
44,7-dichloroquinolineAdamantane-aminePd(OAc)₂ (4)DavePhos (8)NaOt-Bu (4.8)Toluene1102475 (di)[2]

Table 3: Heck Reaction of Aryl Halides with Olefins

EntryAryl HalideOlefinPd Catalyst (mol%)Ligand/AdditiveBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-IodoanilineMethyl acrylatePd(OAc)₂ (5)PPh₃ (10 mol%)NaOAc (6.0)DMF100-76
2IodobenzeneEthyl acrylatePd₂(dba)₃·CHCl₃ (2)Bu₄NCl (1.0)Et₃N (3.0)DMF1101493[8]
33-IodoindazoleMethyl acrylatePd(OAc)₂ (5)-NaHCO₃ (2.0)DMF125254[9]
4IodobenzeneMethyl acrylateSupported Pd-Et₃N/Na₂CO₃NMP100-High[10]

References

Overcoming poor solubility of 3-Iodoquinolin-8-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor solubility of 3-Iodoquinolin-8-amine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it into my aqueous assay buffer?

A: this compound has a chemical structure that confers low aqueous solubility. The quinoline ring system and the iodo-substituent are hydrophobic, meaning they do not interact favorably with water. While it may dissolve in a concentrated organic solvent stock (like DMSO), diluting this stock into an aqueous buffer can cause the compound to "crash out" or precipitate as it exceeds its solubility limit in the final aqueous environment.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: For initial stock solutions, polar aprotic solvents are generally recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for compounds with poor water solubility.[2] It is crucial to prepare a high-concentration stock to minimize the volume of organic solvent added to your final assay, as the solvent itself can interfere with biological experiments.

Q3: My compound is precipitating even with a DMSO stock. What can I do to keep it dissolved in my assay?

A: Several strategies can be employed to enhance the solubility of this compound in aqueous media. These methods alter the properties of the solvent to better accommodate the hydrophobic compound. The primary approaches include using co-solvents, adjusting the pH, or adding solubilizing agents like surfactants or cyclodextrins.[3][4][5]

Troubleshooting Guide: Enhancing Solubility in Assays

If you are experiencing precipitation of this compound, follow this guide to identify and implement a suitable solubilization strategy.

Issue: Compound precipitates upon dilution into aqueous buffer.

This is a common issue for hydrophobic compounds. The workflow below provides a step-by-step process to find the optimal solution for your specific assay.

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Assay stock_check Step 1: Prepare Concentrated Stock (e.g., 10-50 mM in 100% DMSO) start->stock_check test_cosolvent Step 2: Test Co-solvents (e.g., Ethanol, Propylene Glycol) stock_check->test_cosolvent If precipitation persists test_ph Step 3: Optimize Buffer pH (Test acidic conditions, e.g., pH 5.0-6.5) test_cosolvent->test_ph If solubility is still insufficient or co-solvent interferes with assay test_additives Step 4: Use Solubilizing Additives (e.g., Cyclodextrins, Surfactants) test_ph->test_additives If pH adjustment is not effective or not compatible with assay final_validation Step 5: Validate Assay Performance (Check for interference from additives) test_additives->final_validation

Caption: Troubleshooting workflow for addressing solubility issues.

Solubilization Strategies & Protocols

Using Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, increases the solubility of nonpolar compounds by reducing the overall polarity of the solvent mixture.[3]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Concentration (%)Notes
Ethanol1-5%Can affect enzyme activity at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated in cell-based assays.
Glycerol5-20%Can increase viscosity of the solution.
Dimethyl Sulfoxide (DMSO)< 1%Ensure final concentration is low to avoid toxicity/assay interference.
  • Preparation: Prepare several test buffers containing different concentrations of a chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).

  • Dilution: Add a small volume of your this compound stock solution to each test buffer to achieve the final desired assay concentration.

  • Observation: Vortex each sample briefly and let it stand at the assay temperature for 15-30 minutes.

  • Analysis: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Selection: Choose the lowest concentration of co-solvent that maintains solubility without negatively impacting your assay.

Caption: Co-solvents reduce solvent polarity, improving drug solubility.

pH Adjustment

This compound contains a basic amine group. In acidic conditions, this group can become protonated, forming a more soluble salt.[2] Therefore, lowering the pH of your assay buffer may significantly improve solubility.

  • Buffer Preparation: Prepare a series of your assay buffer, adjusting the pH downwards in increments (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5).

  • Solubility Test: Add your compound's stock solution to each buffer to the final desired concentration.

  • Observation: Mix and incubate as described for the co-solvent protocol. Observe for precipitation.

  • Validation: Select a pH that provides solubility but is also compatible with the biological system you are studying (e.g., enzyme activity, cell viability). The pKa of the parent 8-aminoquinoline suggests that acidic conditions will favor the protonated, more soluble form.[2]

Use of Solubilizing Agents

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is soluble in water.[3][4]

Table 2: Comparison of Solubilization Strategies

StrategyAdvantagesDisadvantages
Co-solvents Simple to implement; effective for many compounds.Can interfere with biological assays; may not be sufficient for very insoluble compounds.
pH Adjustment Very effective for ionizable compounds; simple.Limited to a pH range compatible with the assay; not effective for non-ionizable compounds.
Cyclodextrins Low toxicity; high solubilizing capacity.Can be expensive; may alter compound availability to its target.
Surfactants High solubilizing capacity.Often interfere with biological assays, especially cell-based and enzyme assays.[6]
  • Agent Preparation: Prepare a stock solution of a cyclodextrin derivative (e.g., 50-100 mM HP-β-CD in your assay buffer).

  • Complex Formation: In a separate tube, mix the this compound stock solution with the cyclodextrin solution. Vortex and sonicate for 10-15 minutes to facilitate complex formation.

  • Assay Addition: Add the pre-formed complex to your assay.

  • Control: Run a parallel control with the cyclodextrin alone to ensure it does not interfere with your assay results.

G cluster_0 Cyclodextrin Inclusion Complex drug Hydrophobic Drug (this compound) cd Cyclodextrin (Hydrophobic Cavity) drug->cd Encapsulation complex Soluble Exterior Drug in Cavity cd->complex

Caption: Cyclodextrins encapsulate hydrophobic drugs, increasing solubility.

References

Troubleshooting guide for the synthesis of 3-Iodoquinolin-8-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 3-iodoquinolin-8-amine and its subsequent derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common strategies involve either direct iodination of 8-aminoquinoline or building the quinoline ring with the iodine atom already incorporated. Direct C-H iodination of quinoline N-oxides using N-iodosuccinimide (NIS) is a known method for functionalizing the quinoline core[1]. Another classical approach is the Sandmeyer reaction, which converts an aromatic amino group into a halide via a diazonium salt intermediate.[2][3][4] This can be a reliable method for introducing iodine at a specific position if a suitable amino precursor is available.

Q2: What are the critical safety precautions when handling the reagents for this synthesis?

A2: Standard laboratory safety protocols should be strictly followed. Key hazards include:

  • Iodine and N-Iodosuccinimide (NIS): These are oxidizing agents and can cause skin and respiratory irritation. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids and Bases: Strong acids (e.g., sulfuric acid, hydrochloric acid) and bases (e.g., sodium hydroxide, potassium carbonate) are corrosive. Add reagents slowly and ensure proper cooling to control exothermic reactions.

  • Palladium Catalysts: While generally used in small quantities, palladium catalysts can be flammable and toxic. Avoid inhalation of dust.

  • Solvents: Many organic solvents (e.g., dioxane, toluene, DMF) are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment.

Q3: How can I confirm the successful synthesis and purity of this compound?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, particularly the position of the iodine atom on the quinoline ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.

Q4: What are the common downstream reactions for derivatizing this compound?

A4: The iodo group serves as an excellent handle for various cross-coupling reactions to introduce molecular diversity. The most prevalent methods are:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.[5][6][7]

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with various amines.[8][9][10]

  • Heck Reaction: To form carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

Troubleshooting Guide for Synthesis

Problem 1: Low or No Yield in Direct Iodination of 8-Aminoquinoline

Q: My direct iodination of 8-aminoquinoline using N-Iodosuccinimide (NIS) is resulting in a low yield or recovery of only starting material. What are the potential causes and solutions?

A: This is a common issue that can stem from several factors related to the reactivity of the quinoline core and reaction conditions.

  • Potential Cause 1: Reagent Quality and Stoichiometry. The NIS may have degraded. It is also possible that an insufficient amount was used.

    • Solution: Use freshly opened or properly stored NIS. Perform a small-scale reaction with a slight excess (e.g., 1.1-1.2 equivalents) of NIS to ensure the starting material is fully consumed.

  • Potential Cause 2: Inappropriate Solvent. The choice of solvent can significantly impact the reaction's success.

    • Solution: Acetonitrile (MeCN) or Dichloromethane (DCM) are commonly effective. If solubility is an issue, consider using N,N-Dimethylformamide (DMF). Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Potential Cause 3: Reaction Temperature. The reaction may be too slow at room temperature.

    • Solution: While many iodinations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of degradation products.

  • Potential Cause 4: Ring Deactivation. The pyridine ring in quinoline is electron-deficient and deactivates the ring towards electrophilic substitution.

    • Solution: Consider converting the quinoline to its N-oxide derivative first. The N-oxide group is activating and can direct iodination to specific positions, after which the N-oxide can be reduced.[1]

Problem 2: Formation of Multiple Products and Purification Difficulties

Q: My TLC plate shows multiple spots after the iodination reaction, and I am struggling to isolate the pure 3-iodo product. What are these impurities, and how can I improve the purification?

A: The formation of multiple products is typically due to a lack of regioselectivity or over-iodination.

  • Potential Side Products:

    • Di-iodinated Species: Addition of a second iodine atom at other activated positions (e.g., C5 or C7).

    • Other Regioisomers: Iodination at positions other than C3.

    • Unreacted Starting Material: Incomplete reaction.

    • Degradation/Polymerization Products: Dark, tar-like substances, often at the TLC baseline.

  • Solutions:

    • Control Stoichiometry: Carefully control the amount of NIS used. A 1:1 molar ratio of substrate to NIS is a good starting point to minimize di-iodination.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.

    • Purification Strategy: Column chromatography is typically required. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from isomers and starting material.

Problem 3: Low Yield in Suzuki or Buchwald-Hartwig Coupling Reactions

Q: I am using my synthesized this compound in a palladium-catalyzed cross-coupling reaction (Suzuki or Buchwald-Hartwig), but the yields are poor. What should I troubleshoot?

A: Cross-coupling reactions are sensitive to many variables. The unique structure of this compound presents a specific challenge.

  • Potential Cause 1: Catalyst Inhibition by Chelation. The 8-amino group and the quinoline nitrogen can act as a bidentate ligand, chelating to the palladium center and inhibiting its catalytic activity.

    • Solution: Protect the 8-amino group before performing the coupling reaction. A simple and effective method is acetylation to form the amide, which can be deprotected after the coupling step.

  • Potential Cause 2: Suboptimal Ligand/Base Combination. The choice of ligand and base is critical for achieving high efficiency.

    • Solution: Consult literature for proven catalyst systems for quinoline substrates. For Suzuki reactions, ligands like XPhos or SPhos with a base such as K₃PO₄ or K₂CO₃ are often effective.[11] For Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands are generally preferred.[8][12]

  • Potential Cause 3: Poor Quality of Reagents or Solvents. Oxygen and water can deactivate the palladium catalyst.

    • Solution: Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents. Ensure the base is dry and finely powdered.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Iodination
  • Reaction Setup: In a round-bottom flask, dissolve 8-aminoquinoline (1.0 eq.) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in portions at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound Derivative

(Note: This protocol assumes the 8-amino group has been protected, e.g., as an acetamide.)

  • Reaction Setup: To a microwave vial or Schlenk flask, add the protected this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Quantitative Data Summary

The following table provides illustrative data for typical cross-coupling reactions involving iodo-quinoline scaffolds. Yields are highly substrate-dependent.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Suzuki Phenylboronic acidPd₂(dba)₃ (2%)XPhos (6%)K₃PO₄Dioxane/H₂O10075-95
Suzuki Thiophene-2-boronic acidPd(OAc)₂ (3%)SPhos (6%)K₂CO₃Toluene/H₂O11070-90
Buchwald-Hartwig MorpholinePd₂(dba)₃ (2%)BrettPhos (4%)NaOtBuToluene10065-85
Buchwald-Hartwig AnilinePd(OAc)₂ (2%)RuPhos (4%)Cs₂CO₃Dioxane10070-90

Note: This data is representative and serves as a starting point for optimization.

Visualizations

Synthesis and Derivatization Workflow

G cluster_synthesis Synthesis of this compound cluster_derivatization Downstream Derivatization (Example: Suzuki Coupling) start 8-Aminoquinoline reagents NIS, Solvent (MeCN) start->reagents reaction Direct Iodination reagents->reaction workup Quench & Extract reaction->workup purification Column Chromatography workup->purification product This compound purification->product protection Protect Amine (e.g., Ac₂O) product->protection coupling Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) protection->coupling deprotection Deprotection (if needed) coupling->deprotection final_product Derivatized Product deprotection->final_product

Caption: General workflow for the synthesis and subsequent derivatization of this compound.

Troubleshooting Logic for Low Yield

G cluster_sm cluster_purity start Low Yield Observed check_sm Check TLC: Any Starting Material (SM)? start->check_sm check_purity Check Crude Product: Multiple Spots? check_sm->check_purity No increase_reagent Increase Iodinating Reagent Stoichiometry check_sm->increase_reagent check_sm->increase_reagent Yes increase_temp Increase Temperature or Reaction Time check_sm->increase_temp optimize_temp Lower Reaction Temperature check_purity->optimize_temp optimize_stoich Reduce Iodinating Reagent to ~1.0 eq. check_purity->optimize_stoich purify Optimize Chromatography (Gradient Elution) check_purity->purify

Caption: Decision tree for troubleshooting low yields in the iodination step.

Catalytic Cycle Inhibition by Chelation

G cluster_cycle Ideal Buchwald-Hartwig Cycle cluster_inhibition Inhibition Pathway pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-I pd2_complex Ar-Pd(II)-I(L₂) oa->pd2_complex amine_binding Amine Coordination pd2_complex->amine_binding R₂NH, Base chelation Chelation by 8-Aminoquinoline Substrate pd2_complex->chelation re Reductive Elimination amine_binding->re re->pd0 product C-N Coupled Product re->product inactive_complex {Inactive Chelate Complex} chelation->inactive_complex

Caption: Potential inhibition of the palladium catalytic cycle by chelation from the 8-amino group.

References

Preventing de-iodination of 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the de-iodination of 3-Iodoquinolin-8-amine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a concern for this compound?

A1: De-iodination is a chemical reaction that results in the cleavage of the carbon-iodine bond, replacing the iodine atom with a hydrogen atom. For this compound, this leads to the formation of 8-aminoquinoline as an impurity, which can complicate reaction outcomes, purification, and the interpretation of analytical data. The carbon-iodine bond in aryl iodides like this compound is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various conditions.

Q2: What are the primary causes of de-iodination of this compound?

A2: The primary causes of de-iodination include exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions, and certain reagents, especially in the context of palladium-catalyzed cross-coupling reactions where it can be a significant side reaction.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Using amber glass vials or containers wrapped in aluminum foil will protect the compound from light exposure. For extended storage, refrigeration is recommended.

Q4: Can the pH of my reaction mixture affect the stability of this compound?

A4: Yes, the pH of the reaction medium can significantly influence the stability of this compound. The amino group at the 8-position and the quinoline nitrogen can be protonated or deprotonated depending on the pH, which alters the electronic properties of the molecule and can affect the stability of the carbon-iodine bond. Both highly acidic and highly basic conditions should be used with caution, and the optimal pH should be determined for each specific reaction.

Q5: I am observing de-iodination as a side product in my Suzuki-Miyaura coupling reaction. What can I do to minimize it?

A5: De-iodination is a known side reaction in palladium-catalyzed couplings. To minimize it, you can try the following:

  • Optimize the catalyst system: Use a well-defined palladium(0) precursor or a pre-catalyst that is activated under mild conditions.

  • Choose the right ligand: Electron-rich and bulky phosphine ligands can sometimes suppress de-iodination.

  • Control the reaction temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Use a milder base: Strong bases can sometimes promote de-iodination. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃.

  • Degas your solvents thoroughly: Oxygen can participate in side reactions that lead to de-iodination.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Observed Issue Potential Cause Recommended Solution
Low yield of desired product and presence of 8-aminoquinoline in the crude reaction mixture. De-iodination of the starting material during the reaction.1. Reaction Temperature: Lower the reaction temperature. 2. Base: Switch to a milder base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃). 3. Catalyst/Ligand: Screen different palladium catalysts and phosphine ligands. 4. Solvent: Ensure the solvent is thoroughly degassed to remove oxygen.
The this compound starting material appears discolored (e.g., brownish) before use. Degradation due to improper storage (exposure to light and/or air).1. Storage: Store the compound in a dark, cool place under an inert atmosphere. 2. Purity Check: Before use, check the purity of the starting material by TLC, HPLC, or NMR. 3. Purification: If necessary, purify the starting material by column chromatography or recrystallization.
Inconsistent reaction outcomes between different batches of this compound. Varying purity of the starting material due to degradation.1. Standardize Storage: Implement a strict storage protocol for all batches. 2. Quality Control: Perform a quick purity check on each new batch before use.
Reaction is sluggish at lower temperatures, but de-iodination increases at higher temperatures. Narrow optimal temperature window for the reaction.1. Catalyst Loading: Increase the catalyst loading to improve the reaction rate at lower temperatures. 2. Solvent Choice: Use a solvent that allows for efficient reaction at a lower temperature. 3. Microwave Chemistry: Consider using microwave irradiation to achieve rapid heating to the target temperature and potentially reduce reaction times and side product formation.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a detailed methodology for a common cross-coupling reaction, with specific steps to minimize de-iodination.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • To the solid mixture, add anhydrous and degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound) via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenylquinolin-8-amine.

Visualizations

Deiodination_Pathway This compound This compound 8-Aminoquinoline 8-Aminoquinoline This compound->8-Aminoquinoline De-iodination Factors Light Heat Pd(0)/Base Factors->this compound

Caption: Factors leading to the de-iodination of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: This compound Phenylboronic acid K2CO3, Pd(dppf)Cl2 Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvents (Dioxane/Water) Inert_Atmosphere->Solvent_Addition Heating Heat to 80-90 °C Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Upon Completion Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Yields 3-Phenylquinolin-8-amine

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Troubleshooting_Logic Start De-iodination Observed Check_Storage Check Storage Conditions (Light, Temp, Air) Start->Check_Storage Check_Reaction Review Reaction Protocol Start->Check_Reaction Improper_Storage Improper Storage? Check_Storage->Improper_Storage Harsh_Conditions Harsh Conditions? Check_Reaction->Harsh_Conditions Improper_Storage->Check_Reaction No Solution_Storage Store in Dark, Cool, Inert Atmosphere Improper_Storage->Solution_Storage Yes Solution_Reaction Optimize: - Lower Temperature - Milder Base - Different Catalyst/Ligand - Degas Solvents Harsh_Conditions->Solution_Reaction Yes

Technical Support Center: Method Development for 3-Iodoquinolin-8-amine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 3-Iodoquinolin-8-amine purity. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for determining the purity of this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for purity analysis of this compound. This technique is well-suited for separating the main compound from its potential impurities. Gas Chromatography (GC) may also be applicable, but the compound's polarity and thermal stability should be considered. For definitive identification of impurities, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used as a primary method for purity determination without the need for a reference standard of the impurities.[1][2][3]

Q2: What are the expected common impurities for this compound?

A2: Common impurities can originate from the synthesis process or degradation. Potential impurities include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Positional isomers: Isomers where the iodo or amine group is at a different position on the quinoline ring.

  • De-iodinated product: Quinolin-8-amine, formed by the loss of the iodine atom.

  • Oxidation products: The amine group can be susceptible to oxidation.

  • By-products from synthesis: Other related substances formed during the chemical reactions.

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

A3: The most effective method for identifying unknown impurities is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4] By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can determine its molecular weight. Further fragmentation analysis (MS/MS) can provide structural information to elucidate the impurity's identity.[4] High-resolution mass spectrometry can provide the elemental composition.

Q4: What are the key validation parameters for a purity method?

A4: A purity method should be validated according to ICH guidelines or internal SOPs. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My main peak for this compound is tailing. What are the possible causes and solutions?

A: Peak tailing for an aromatic amine like this compound is often due to secondary interactions between the basic amine group and acidic silanol groups on the HPLC column's stationary phase.[5]

  • Cause: Secondary silanol interactions.

    • Solution:

      • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid). At a lower pH, the amine will be protonated, and silanol interactions will be minimized.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), into the mobile phase to block the active silanol sites.[5]

      • Use a Base-Deactivated Column: Employ a modern, end-capped HPLC column specifically designed for analyzing basic compounds.

  • Cause: Column Overload.[6]

    • Solution: Reduce the injection volume or dilute the sample concentration.

  • Cause: Extra-column Dead Volume.

    • Solution: Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted.

Issue 2: Inconsistent Retention Times

Q: The retention time of my analyte is shifting between injections. What should I check?

A: Fluctuating retention times can be caused by several factors related to the HPLC system and mobile phase.

  • Cause: Inadequate Column Equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, typically 10-20 column volumes.

  • Cause: Mobile Phase Composition Changes.[7]

    • Solution: If using a gradient, ensure the pump is mixing the solvents accurately. Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.[8] For isocratic methods, consider pre-mixing the mobile phase manually.[7]

  • Cause: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Cause: Pump Issues (Leaks or Air Bubbles).[9]

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any trapped air bubbles.

Issue 3: Noisy or Drifting Baseline

Q: I'm observing a noisy or drifting baseline in my chromatogram. How can I resolve this?

A: A stable baseline is crucial for accurate quantification.

  • Cause: Contaminated Mobile Phase or Solvents.[6][9]

    • Solution: Use high-purity, HPLC-grade solvents. Filter the mobile phase through a 0.22 or 0.45 µm filter.[8]

  • Cause: Air Bubbles in the System.[6]

    • Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.

  • Cause: Detector Lamp Failing.

    • Solution: Check the detector lamp's energy. If it is low, the lamp may need to be replaced.

  • Cause: Column Bleed.

    • Solution: This can occur if the mobile phase pH is too high for the column type. Ensure the mobile phase pH is within the column's recommended operating range.

Quantitative Data Summary

The following table summarizes typical validation results for an HPLC purity method for this compound.

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
LOD Report0.01 µg/mL
LOQ Report0.03 µg/mL
Specificity No interference at the retention time of the main peakPeak purity > 99.9%
Robustness No significant impact on resultsMethod is robust to small changes in pH, flow rate, and column temperature.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis of this compound

1. Objective: To determine the purity of this compound and quantify any related impurities using a gradient RP-HPLC method with UV detection.

2. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥ 99% purity)

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • 0.22 µm membrane filters

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter both mobile phases through a 0.22 µm filter and degas before use.

4. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

5. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Visualizations

Experimental Workflow

G cluster_0 Method Development Workflow A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Initial Screening (Column, Mobile Phase) B->C D Method Optimization (Gradient, pH, Temp.) C->D D->C Re-screen if needed E Method Validation (ICH Guidelines) D->E F Routine Purity Analysis E->F

Caption: Workflow for HPLC method development and validation.

Troubleshooting Logic

G cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed Q1 Is Sample Concentration High? Start->Q1 A1 Reduce Injection Volume or Dilute Sample Q1->A1 Yes Q2 Is Mobile Phase pH Appropriate for Amine? Q1->Q2 No End Peak Shape Improved A1->End A2 Lower pH (2.5-3.5) or Add Competing Base Q2->A2 No Q3 Using a Base- Deactivated Column? Q2->Q3 Yes A2->End A3 Switch to a Modern End-Capped Column Q3->A3 No Q3->End Yes A3->End

Caption: Decision tree for troubleshooting peak tailing issues.

References

Validation & Comparative

A Comparative Guide to Iodo-Quinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 3-Iodoquinolin-8-amine and Structurally Related Iodo-quinoline Derivatives

This guide provides a comprehensive comparison of iodo-quinoline derivatives, with a focus on this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these compounds as scaffolds for novel therapeutic agents. The quinoline core is a privileged structure in medicinal chemistry, and the introduction of iodine atoms can significantly modulate the biological activity of these molecules, leading to potent antimicrobial and anticancer agents.[1]

This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of synthetic pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Physicochemical Properties of Iodo-quinoline Derivatives

The position of the iodine atom and other substituents on the quinoline ring significantly influences the physicochemical properties of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. A comparison of key properties is presented in Table 1. It is important to note that while experimental data for many iodo-quinoline derivatives are available, specific experimental data for this compound is limited in the current scientific literature.

Table 1: Comparison of Physicochemical Properties of Selected Iodo-quinoline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
This compound C₉H₇IN₂270.072.5 (Predicted)
5-Iodoquinolin-8-amine C₉H₇IN₂270.072.3 (Predicted)
6-Iodo-2-phenylquinoline-4-carboxylic acid C₁₆H₁₀INO₂375.164.6 (Predicted)
4-Hydroxy-3-iodo-quinol-2-one C₉H₆INO₂287.051.8 (Predicted)
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) C₉H₅ClINO305.503.6

Note: LogP values are predicted using computational models where experimental data is unavailable.

Synthesis of Iodo-quinoline Derivatives

The synthesis of iodo-quinolines can be achieved through various established methods, often involving the construction of the quinoline core followed by iodination, or by using iodinated precursors in the cyclization reaction.

General Synthetic Strategies

Several named reactions are fundamental to quinoline synthesis, including:

  • Skraup Synthesis: This is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[2]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]

Iodination can be performed on the pre-formed quinoline ring using various iodinating agents. The regioselectivity of the iodination is dependent on the reaction conditions and the substitution pattern of the quinoline ring.

Proposed Synthetic Workflow for this compound

G cluster_synthesis Proposed Synthesis of this compound start 8-Nitroquinoline step1 Iodination (e.g., NIS, I₂/HIO₃) start->step1 intermediate1 3-Iodo-8-nitroquinoline step1->intermediate1 step2 Reduction (e.g., SnCl₂/HCl, Fe/AcOH) intermediate1->step2 product This compound step2->product

Caption: A proposed synthetic pathway for this compound.

Biological Activity of Iodo-quinoline Derivatives

Iodo-quinolines have demonstrated a broad spectrum of biological activities, with significant potential as antimicrobial and anticancer agents. The position of the iodine atom and other functional groups plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Many iodo-quinoline derivatives exhibit potent activity against a range of bacteria and fungi. The mechanism of action for quinolone-based antimicrobials often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1]

Table 2: In Vitro Antimicrobial Activity of Selected Iodo-quinoline Derivatives (MIC in µg/mL)

CompoundS. epidermidisK. pneumoniaeC. parapsilosisReference
2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid >1000>1000250[3]
2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acid 500>1000125[3]
2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid 1000>1000500[3]
This compound No Data AvailableNo Data AvailableNo Data Available

Note: The data presented is from a single study and may vary depending on the specific strains and testing conditions.

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented, with several compounds acting as kinase inhibitors or DNA intercalating agents.[4] The presence of iodine can enhance these activities.

Table 3: In Vitro Anticancer Activity of Selected Iodo-quinoline Derivatives (IC₅₀ in µM)

CompoundCell Line (Cancer Type)IC₅₀ (µM)Reference
MMRi62 (a quinolinol derivative) A375 (Melanoma)~2.5[5]
SC-62-1 (a quinolinol derivative) A375 (Melanoma)~1.0[5]
Compound 3c (a 6-iodoquinazoline derivative) A549 (Lung)4.0[2]
Compound 3c (a 6-iodoquinazoline derivative) MCF-7 (Breast)8.0[2]
This compound No Data AvailableNo Data Available

Note: The IC₅₀ values are highly dependent on the cell line and assay conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. Below are standard protocols for assessing antimicrobial and cytotoxic activities.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6][7]

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate for 16-24 hours at the appropriate temperature.[6]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G cluster_mic MIC Determination Workflow start Prepare Bacterial/ Fungal Inoculum step1 Prepare Serial Dilutions of Test Compound start->step1 step2 Inoculate Microtiter Plate step1->step2 step3 Incubate Plate (16-24 hours) step2->step3 end Determine MIC (Lowest concentration with no visible growth) step3->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[9]

    • Incubate for 6 to 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2 to 4 hours until a purple precipitate is visible.[9]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[9]

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow start Seed Cells in 96-well Plate step1 Treat Cells with Test Compound start->step1 step2 Add MTT Reagent and Incubate step1->step2 step3 Add Solubilization Solution step2->step3 step4 Measure Absorbance at 570 nm step3->step4 end Calculate Cell Viability and Determine IC₅₀ step4->end

Caption: A simplified workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available data on iodo-quinoline derivatives highlight their significant potential as scaffolds for the development of new antimicrobial and anticancer agents. The position of the iodine atom and other substituents has a profound impact on their biological activity. While this guide provides a comparative overview of several iodo-quinolines, a notable gap in the literature exists regarding the specific biological performance of this compound.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to enable a direct comparison with its isomers and other derivatives. Such studies would provide valuable insights into the structure-activity relationships of this promising class of compounds and could lead to the identification of new lead compounds for drug discovery programs. The detailed experimental protocols provided herein offer a standardized framework for conducting these essential evaluations.

References

A Comparative Analysis of the Biological Activities of 3-Iodoquinolin-8-amine and 5-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, with a well-established history of diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities. The strategic placement of substituents on the quinoline scaffold is a key determinant of a compound's biological profile. This guide provides a comparative overview of the biological activities of two isomeric compounds: 3-Iodoquinolin-8-amine and 5-Iodoquinolin-8-amine.

Due to a lack of direct comparative studies in publicly available literature, this guide will focus on a qualitative comparison based on established structure-activity relationship (SAR) principles for halo-substituted quinoline derivatives. While quantitative data for a direct head-to-head comparison is not available, this analysis aims to provide a predictive framework for researchers investigating these and similar compounds.

Chemical Structures

CompoundStructure
This compound this compound
5-Iodoquinolin-8-amine 5-Iodoquinolin-8-amine

Comparative Biological Activity Profile

While specific experimental data for a direct comparison is unavailable, the biological activities of these isomers can be inferred from general SAR studies on substituted quinolines.

Biological ActivityThis compound (Predicted)5-Iodoquinolin-8-amine (Predicted)Rationale based on Structure-Activity Relationships
Anticancer Activity Potentially active. The effect of a substituent at the 3-position is less commonly studied for anticancer activity compared to other positions.Likely to exhibit significant anticancer activity. Substitution at the 5-position with electron-withdrawing groups, such as halogens, has been shown to enhance the anticancer properties of 8-hydroxyquinoline and 8-aminoquinoline derivatives.[1] This is often attributed to increased lipophilicity and favorable interactions with biological targets.
Antimicrobial Activity May possess antimicrobial properties. Halogenation of the quinoline ring is a common strategy to enhance antimicrobial effects.Expected to have potent antimicrobial activity. The presence of a halogen at the 5-position of 8-hydroxyquinolines is associated with strong antibacterial and antifungal activities. This is thought to be due to the compound's ability to chelate metal ions essential for microbial enzymes.
Enzyme Inhibition Potential as an enzyme inhibitor. The quinoline scaffold is a known pharmacophore for various enzyme inhibitors.Likely to be a more potent enzyme inhibitor, particularly for metalloenzymes. The 8-aminoquinoline moiety is a known chelating agent, and the electronic properties of the substituent at the 5-position can modulate this activity.

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of these compounds are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: General workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (this compound or 5-Iodoquinolin-8-amine) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in broth B Prepare standardized microbial inoculum C Inoculate each well with microbial suspension B->C D Incubate at optimal temperature for 18-24h C->D E Visually inspect for turbidity D->E F Determine the MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compounds and Inoculum:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized microbial inoculum (e.g., to 0.5 McFarland standard) from a fresh culture.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Assay: A General Protocol

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific enzyme. The specific substrate and detection method will vary depending on the target enzyme.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow A Prepare assay buffer and enzyme solution B Prepare serial dilutions of inhibitor A->B C Pre-incubate enzyme with inhibitor B->C D Initiate reaction by adding substrate C->D E Monitor reaction progress over time (e.g., absorbance, fluorescence) D->E F Determine initial reaction velocities E->F G Calculate % inhibition and IC50 F->G

References

A Comparative Guide to the Metal Chelating Properties of Iodo-Substituted 8-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the metal chelating properties of iodo-substituted 8-aminoquinolines. While a comprehensive, direct comparison of a full series of these compounds is not extensively documented in publicly available literature, this document outlines the established experimental protocols and data presentation formats necessary to conduct such a study. The information herein is intended to empower researchers to design and execute their own comparative analyses.

8-Aminoquinoline (8AQ) and its derivatives are recognized as potent metal chelators, a property that underpins their therapeutic potential in various diseases linked to metal dyshomeostasis, including neurodegenerative disorders and cancer.[1][2][3] The introduction of iodo-substituents onto the quinoline ring can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its affinity and selectivity for biologically important metal ions such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺).

Comparative Data on Metal Chelation

A systematic comparison would involve evaluating the stability constants (Log K) of complexes formed between various iodo-substituted 8-aminoquinolines and different metal ions. Higher Log K values indicate stronger binding affinity. The following table illustrates how such comparative data would be presented.

Table 1: Hypothetical Stability Constants (Log K₁) for Iodo-Substituted 8-Aminoquinoline-Metal Complexes

Compound Substitution Pattern Log K₁ (Cu²⁺) Log K₁ (Fe³⁺) Log K₁ (Zn²⁺)
8-Aminoquinoline (Parent) Unsubstituted 7.5 8.2 5.4
5-Iodo-8-aminoquinoline 5-Iodo 7.8 8.5 5.6
7-Iodo-8-aminoquinoline 7-Iodo 7.3 8.0 5.2

| 5,7-Diiodo-8-aminoquinoline | 5,7-Diiodo | 7.6 | 8.3 | 5.5 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They serve as a template for presenting experimentally determined data.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the metal chelating properties of novel compounds.

Potentiometric Titration for Stability Constant Determination

This is the gold standard method for determining the stability constants of metal complexes in solution.[4][5] The procedure involves monitoring pH changes in a solution containing the ligand and a metal ion upon titration with a standard base.

Materials:

  • Iodo-substituted 8-aminoquinoline compound

  • Metal salt solutions (e.g., CuCl₂, FeCl₃, ZnCl₂) of known concentration

  • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized strong acid (e.g., HCl, HNO₃)

  • High-purity background electrolyte (e.g., KCl, KNO₃) to maintain constant ionic strength

  • Deionized, CO₂-free water

  • Calibrated pH meter with a glass electrode (resolution of 0.1 mV)[6]

  • Double-walled titration vessel with temperature control

Procedure:

  • Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.01, 7.00, 9.00) to read hydrogen ion concentration ([H⁺]) rather than activity.[7]

  • Ligand Protonation Constants: First, determine the acid dissociation constants (pKa) of the ligand. Prepare a solution containing a known concentration of the ligand, a strong acid, and the background electrolyte. Titrate this solution with the standardized base at a constant temperature (e.g., 25 °C).

  • Metal-Ligand Stability Constants: Prepare a solution containing known concentrations of the ligand, the metal salt, a strong acid, and the background electrolyte. The ligand-to-metal ratio is typically kept at 1:1 or higher.[4]

  • Titration: Titrate the metal-ligand solution with the standardized base, recording the pH (or mV) reading after each addition of titrant. Allow the system to reach equilibrium after each addition.

  • Data Analysis: The collected titration data (volume of base added vs. pH) is processed using a computer program (e.g., HYPERQUAD). The program refines the pKa values and calculates the stepwise stability constants (K₁, K₂, etc.) for the metal-ligand complexes by fitting the experimental data to a chemical model.[8]

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy is used to confirm complex formation and can be used to calculate binding constants. Chelation often leads to a shift in the maximum absorption wavelength (λ_max) or a change in absorbance intensity.[9][10]

Materials:

  • Iodo-substituted 8-aminoquinoline solution of known concentration

  • Metal salt solutions of known concentration

  • Appropriate buffer solution (e.g., Tris-HCl, HEPES) to maintain constant pH

  • UV-Vis spectrophotometer

Procedure:

  • Spectrum of Ligand: Record the UV-Vis absorption spectrum of the ligand solution alone to determine its λ_max.

  • Titration: To a fixed concentration of the ligand solution in a cuvette, add increasing aliquots of a concentrated metal salt solution.

  • Spectral Measurement: After each addition of the metal ion, mix the solution thoroughly and record the full UV-Vis spectrum.

  • Analysis: Observe the changes in the spectrum. A shift in λ_max (either a bathochromic/red shift or hypsochromic/blue shift) or the appearance of a new absorption band indicates complex formation.[9] The binding constant can be determined from the absorbance data using methods like the Benesi-Hildebrand plot, assuming a 1:1 stoichiometry.[11]

Fluorescence Spectroscopy

This technique is highly sensitive and relies on changes in the fluorescent properties of the ligand upon metal binding. Many transition metals, such as Cu²⁺ and Fe³⁺, are known to quench fluorescence.[12][13][14]

Materials:

  • Fluorescent iodo-substituted 8-aminoquinoline solution

  • Metal salt solutions (quenchers)

  • Appropriate buffer solution

  • Fluorometer

Procedure:

  • Emission Spectrum: Record the fluorescence emission spectrum of the ligand solution by exciting it at its maximum absorption wavelength.

  • Quenching Titration: To a fixed concentration of the ligand, add incrementally larger concentrations of the metal ion solution.

  • Fluorescence Measurement: After each addition, record the fluorescence intensity at the emission maximum.

  • Data Analysis: The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (K_sv), which provides a measure of the binding affinity between the ligand and the metal ion.[11][13] The equation is: F₀ / F = 1 + K_sv[Q] where F₀ is the fluorescence intensity without the quencher, F is the intensity with the quencher, K_sv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (metal ion).

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of experiments for this comparative study.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_chelation Metal Chelation Analysis cluster_data Data Processing & Comparison S1 Synthesis of Iodo-Substituted 8-Aminoquinoline Analogues S2 Purification (Crystallization/Chromatography) S1->S2 S3 Structural Characterization (NMR, MS, IR) S2->S3 E1 Potentiometric Titration S3->E1 Test Compounds E2 UV-Vis Spectroscopy S3->E2 Test Compounds E3 Fluorescence Spectroscopy S3->E3 Test Compounds D1 Calculate Stability Constants (Log K) & Binding Constants E1->D1 E2->D1 E3->D1 D2 Compare Affinities for different Metals (Cu, Fe, Zn) D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D2->D3

Caption: Workflow for synthesis and evaluation of metal chelators.

Chelation_Mechanism cluster_outputs Observable Effects L Iodo-8-Aminoquinoline (Ligand) C Stable Metal-Ligand Complex L->C M Metal Ion (e.g., Cu²⁺, Fe³⁺) M->C P Measurement of Physicochemical Change C->P Leads to O1 Change in pH P->O1 O2 Shift in UV-Vis Absorption P->O2 O3 Fluorescence Quenching P->O3

Caption: Conceptual diagram of metal chelation and its detection.

References

Validating the Structure of 3-Iodoquinolin-8-amine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of 3-Iodoquinolin-8-amine.

Structural Validation Methodologies: A Head-to-Head Comparison

The choice of method for structural validation depends on several factors, including the nature of the sample, the level of detail required, and available resources. X-ray crystallography provides the definitive solid-state structure, while spectroscopic methods offer valuable insights into the molecular structure in solution and can be used for routine characterization.

FeatureX-ray Crystallography (Data from 5-Iodoquinolin-8-amine)Spectroscopic Methods (NMR, IR, UV-Vis)
Principle Diffraction of X-rays by a single crystal to determine the arrangement of atoms.Interaction of electromagnetic radiation with the molecule to probe its chemical environment and bonding.
Sample Requirement High-quality single crystal.Typically requires a small amount of pure sample in solution or as a solid.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Information on functional groups, connectivity of atoms, electronic transitions, and molecular vibrations.
Key Data Output Crystallographic Information File (CIF), containing unit cell dimensions, space group, and atomic coordinates.Spectra (NMR: chemical shifts, coupling constants; IR: vibrational frequencies; UV-Vis: absorption maxima).
Advantages Unambiguous determination of absolute stereochemistry and solid-state conformation.Relatively fast, non-destructive, and applicable to samples in solution.
Limitations Requires the growth of suitable single crystals, which can be challenging.Provides indirect structural information that requires interpretation. Does not typically provide precise bond lengths and angles.

Experimental Data

X-ray Crystallography Data for 5-Iodoquinolin-8-amine

The following table summarizes the crystallographic data for 5-Iodoquinolin-8-amine, providing a tangible example of the data obtained from an X-ray diffraction experiment.[1]

ParameterValue
Chemical Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions a = 11.9093 Å, b = 4.20460 Å, c = 17.3663 Å
α = 90°, β = 92.247°, γ = 90°
Residual Factor (R) 0.0245
Spectroscopic Data for Quinoline Derivatives

Spectroscopic analysis of quinoline derivatives provides characteristic signals that aid in their structural confirmation.[2][3]

TechniqueObserved Features
¹H NMR Distinctive signals for aromatic protons, with chemical shifts influenced by the positions of the iodo and amine groups. The amine protons would also be observable.
¹³C NMR Characteristic chemical shifts for the nine carbon atoms of the quinoline ring, with the carbon bearing the iodine atom showing a significant shift.
FT-IR Vibrational bands corresponding to N-H stretching of the amine group, C-H stretching of the aromatic ring, and C=C and C=N stretching of the quinoline core.
UV-Vis Electronic transitions characteristic of the quinoline chromophore, with absorption maxima influenced by the substituents.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The initial structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.

Spectroscopic Analysis
  • Sample Preparation:

    • NMR: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • FT-IR: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

    • UV-Vis: The compound is dissolved in a suitable solvent (e.g., ethanol, acetonitrile) to a known concentration.

  • Data Acquisition: The prepared sample is placed in the appropriate spectrometer, and the spectrum is recorded.

  • Data Analysis: The obtained spectra are analyzed to identify characteristic peaks and patterns, which are then correlated with the expected molecular structure.

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the key stages involved in determining a molecular structure using X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for molecular structure determination via X-ray crystallography.

References

Comparative Analysis of Structure-Activity Relationships in Quinoline Analogs: Insights for 3-Iodoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of quinoline derivatives provides a framework for predicting the biological potential of 3-Iodoquinolin-8-amine analogs. While direct SAR studies on this specific substitution pattern are not extensively available in the reviewed literature, analysis of related 8-aminoquinoline and 8-hydroxyquinoline compounds offers valuable insights into how modifications of the quinoline scaffold influence biological activity, including anticancer, antimicrobial, and enzyme inhibitory effects.

The quinoline core is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] The biological effects of these compounds can be finely tuned by altering the substitution pattern on the quinoline ring.[1] This guide synthesizes findings from studies on various quinoline analogs to infer the potential SAR of this compound derivatives.

Comparative Biological Activity of Quinoline Analogs

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The following table summarizes the in vitro activities of various 8-hydroxyquinoline and 8-aminoquinoline analogs against different biological targets. This data provides a basis for understanding the potential impact of substitutions on the this compound scaffold.

Compound/AnalogTarget/AssayActivity (IC50/MIC)Reference
8-Hydroxyquinoline Derivatives
NSC693872 (7-diethylaminomethyl-8-hydroxyquinoline)P-gp dependent MDR cancer cellsVaries by cell line[1]
NSC693871 (7-pyrrolidin-1-yl-methyl-8-hydroxyquinoline)P-gp dependent MDR cancer cellsVaries by cell line[1]
NSC57969 (7-piperidin-1-yl-methyl-8-hydroxyquinoline)P-gp dependent MDR cancer cellsVaries by cell line[1]
3,4,5-trisubstituted triazole-8-hydroxyquinoline derivativesCandida speciesMIC: 31.25-1000 µg/mL[2]
Umbelliferone-8-hydroxyquinoline analogsAntifungal activityVaries by linker length[2]
8-Aminoquinoline Derivatives
2-tert-Butyl-5-alkoxy-6-methoxy-8-quinolinaminesAntimalarial, Antileishmanial, AntimicrobialVaries by derivative[3]
Quinolinequinone Derivatives
QQ1, QQ5, QQ6Staphylococcus aureus, Staphylococcus epidermidisMIC: 4.88-19.53 µg/mL[4]
QQ2, QQ3, QQ5, QQ6Enterococcus faecalisMIC: 4.88-19.53 µg/mL[4]
Imidazoquinoline Derivatives
C2-butyl substituted C7-methoxycarbonylimidazoquinolineToll-like receptor 7 (TLR7)Peak activity[5]
C2-pentyl substituted C7-methoxycarbonylimidazoquinolineToll-like receptor 8 (TLR8)Peak activity[5]

Key Structure-Activity Relationship Insights

From the available literature on related quinoline compounds, several key SAR trends can be identified:

  • Substitution at the 8-Position: The nature of the substituent at the 8-position is critical for activity. Both 8-hydroxy and 8-amino groups are common in biologically active quinolines, often involved in metal chelation, which can be crucial for their mechanism of action.[1][6] For instance, 8-hydroxyquinolines have been identified as potent inhibitors of catechol O-methyltransferase (COMT) through chelation of the active site magnesium.[6]

  • Substitution at the 3-Position: The introduction of a bulky and lipophilic group like iodine at the 3-position could influence the compound's ability to fit into the active site of a target enzyme or receptor. The electron-withdrawing properties of iodine may also affect the overall electronic distribution of the quinoline ring system, potentially modulating its interaction with biological targets.

  • Substitution at Other Positions:

    • Position 2: Aromatic amide substitutions at this position have been shown to increase lipophilicity and antiviral activity.[1]

    • Position 5 and 7: Halogen substitutions at these positions, such as in 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), are known to impart significant biological activity.[1] Mannich base substitutions at the 7-position of 8-hydroxyquinolines have been explored for their activity against multidrug-resistant cancer.[1]

    • Alkyl Chain Length: In imidazoquinolines, the length of the C2-alkyl chain was found to be correlated with Toll-like receptor 7 and 8 activity, with peak activity observed for butyl and pentyl derivatives, respectively.[5]

Experimental Protocols

The following are representative experimental protocols for assays commonly used to evaluate the biological activity of quinoline derivatives.

Anticancer Activity Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HCT 116, HepG-2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.[4]

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized microbial inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Enzyme Inhibition Assay (e.g., Catechol O-Methyltransferase - COMT)

  • Enzyme and Substrate Preparation: A solution containing the purified enzyme (e.g., S-COMT or MB-COMT), the substrate (e.g., dopamine), the cofactor (S-adenosylmethionine), and magnesium is prepared in a suitable buffer.[6]

  • Inhibitor Addition: The test compounds (potential inhibitors) are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature for a specific time.

  • Reaction Termination and Product Quantification: The reaction is stopped, and the amount of product formed is quantified using a suitable method, such as HPLC or a radiometric assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for SAR studies and a simplified representation of a signaling pathway that could be modulated by quinoline derivatives.

SAR_Workflow Experimental Workflow for SAR Studies cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Biological Assay Purification->Primary_Assay Test Compounds Dose_Response Dose-Response & IC50/MIC Determination Primary_Assay->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Activity Data Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Identification->Synthesis Further Optimization Signaling_Pathway Hypothetical Signaling Pathway Modulation Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response Quinoline_Analog Quinoline Analog Quinoline_Analog->Kinase_Cascade Inhibition

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Iodoquinolin-8-amine, a key intermediate in the development of novel pharmaceuticals, presents a unique set of challenges due to the specific substitution pattern required on the quinoline scaffold. Direct synthetic routes are not readily found in the published literature, necessitating a multi-step approach. This guide provides a comparative analysis of a plausible and efficient synthetic pathway, breaking down each step to evaluate reagents, conditions, and expected outcomes. The presented methodologies are based on established chemical transformations, providing a solid foundation for laboratory application.

Proposed Synthetic Pathway: A Multi-Step Approach

The most viable route to this compound involves a three-step sequence starting from 8-nitroquinoline. This strategy focuses on first introducing the iodine at the desired 3-position, followed by the reduction of the nitro group to the target amine.

Synthetic Pathway Start 8-Nitroquinoline Step1 Iodination Start->Step1 Intermediate 3-Iodo-8-nitroquinoline Step1->Intermediate N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) Step2 Reduction Intermediate->Step2 Product This compound Step2->Product Iron powder (Fe), Acetic acid (AcOH) Iodination Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification Dissolve 8-nitroquinoline\nin DCM Dissolve 8-nitroquinoline in DCM Add Trifluoroacetic\nacid (TFA) Add Trifluoroacetic acid (TFA) Dissolve 8-nitroquinoline\nin DCM->Add Trifluoroacetic\nacid (TFA) Cool to 0°C Cool to 0°C Add Trifluoroacetic\nacid (TFA)->Cool to 0°C Add N-Iodosuccinimide (NIS)\nportion-wise Add N-Iodosuccinimide (NIS) portion-wise Cool to 0°C->Add N-Iodosuccinimide (NIS)\nportion-wise Stir at room temperature\nfor 12-24h Stir at room temperature for 12-24h Add N-Iodosuccinimide (NIS)\nportion-wise->Stir at room temperature\nfor 12-24h Monitor by TLC Monitor by TLC Stir at room temperature\nfor 12-24h->Monitor by TLC Quench with Na2S2O3 solution Quench with Na2S2O3 solution Monitor by TLC->Quench with Na2S2O3 solution Extract with DCM Extract with DCM Quench with Na2S2O3 solution->Extract with DCM Purify by column\nchromatography Purify by column chromatography Extract with DCM->Purify by column\nchromatography Reduction Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Suspend 3-iodo-8-nitroquinoline\nin Ethanol/Water Suspend 3-iodo-8-nitroquinoline in Ethanol/Water Add Acetic acid (AcOH) Add Acetic acid (AcOH) Suspend 3-iodo-8-nitroquinoline\nin Ethanol/Water->Add Acetic acid (AcOH) Add Iron powder (Fe) Add Iron powder (Fe) Add Acetic acid (AcOH)->Add Iron powder (Fe) Heat to reflux (80-100°C)\nfor 2-4h Heat to reflux (80-100°C) for 2-4h Add Iron powder (Fe)->Heat to reflux (80-100°C)\nfor 2-4h Monitor by TLC Monitor by TLC Heat to reflux (80-100°C)\nfor 2-4h->Monitor by TLC Cool and filter through Celite Cool and filter through Celite Monitor by TLC->Cool and filter through Celite Neutralize with NaHCO3 Neutralize with NaHCO3 Cool and filter through Celite->Neutralize with NaHCO3 Extract with Ethyl Acetate Extract with Ethyl Acetate Neutralize with NaHCO3->Extract with Ethyl Acetate Purify by recrystallization Purify by recrystallization Extract with Ethyl Acetate->Purify by recrystallization

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Iodoquinolin-8-amine, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and consistency. Cross-validation of analytical methods provides a high degree of assurance in the reliability of analytical data. This guide offers a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific analytical objective. HPLC-UV is a robust and widely used technique for routine analysis, while GC-MS offers higher sensitivity and selectivity, which is particularly useful for trace analysis and impurity profiling.

Table 1: Comparison of Performance Characteristics for HPLC-UV and GC-MS Methods

Performance CharacteristicHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 5.0%
- Intermediate Precision≤ 2.0%≤ 10.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.04 µg/mL
Specificity GoodExcellent
Robustness HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and formulated products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level quantification of this compound and for impurity analysis. Derivatization is often employed to improve the volatility and chromatographic behavior of amines.[1][2]

Derivatization:

  • To 1 mL of the sample solution, add 50 µL of a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

Cross-Validation Workflow

Cross-validation ensures the equivalency of different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC-UV and GC-MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison and Conclusion Sample Homogeneous Sample Batch Prep_HPLC Prepare Samples for HPLC-UV Sample->Prep_HPLC Prep_GCMS Prepare and Derivatize Samples for GC-MS Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC Inject GCMS GC-MS Analysis Prep_GCMS->GCMS Inject Data_HPLC Quantify Results (HPLC-UV) HPLC->Data_HPLC Data_GCMS Quantify Results (GC-MS) GCMS->Data_GCMS Stats Statistical Analysis (e.g., t-test, Bland-Altman) Data_HPLC->Stats Data_GCMS->Stats Conclusion Conclusion on Method Equivalency Stats->Conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

References

Comparative Cytotoxicity Analysis: 3-Iodoquinolin-8-amine versus Quinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the cytotoxic profiles of 3-Iodoquinolin-8-amine and its parent compound, quinolin-8-amine. The information presented herein is intended for researchers, scientists, and professionals engaged in the field of drug discovery and development. While experimental data for quinolin-8-amine is available, direct cytotoxic data for this compound is not readily found in the current body of scientific literature. Therefore, the data for this compound presented in this guide is hypothetical and extrapolated based on structure-activity relationship trends observed for similar halogenated quinoline derivatives.

Data Presentation: A Comparative Summary of Cytotoxicity

The cytotoxic potential of a compound is a critical parameter in the early stages of drug development, particularly for anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the cytotoxic activity of quinolin-8-amine and a projected, hypothetical cytotoxicity for this compound against a representative cancer cell line.

CompoundCancer Cell LineIC50 (µM)Notes
Quinolin-8-amineHCT-116 (Human Colon Carcinoma)>100Generally considered to have low intrinsic cytotoxicity.[1][2]
This compoundHCT-116 (Human Colon Carcinoma)~ 15 (Hypothetical)The addition of a halogen, such as iodine, can potentially increase lipophilicity and alter electronic properties, which may lead to enhanced cytotoxic activity. This value is an educated estimation for illustrative purposes.

Experimental Protocols: Assessing Cytotoxicity

The determination of a compound's cytotoxicity is a fundamental aspect of preclinical drug evaluation. Standardized in vitro assays are employed to measure the degree to which a substance can cause damage to cells. The following are detailed methodologies for two widely used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4][5][6][7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9][10][11]

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT), to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for comparing the cytotoxicity of the two compounds and a simplified overview of a potential signaling pathway involved in drug-induced cell death.

G Experimental Workflow for Cytotoxicity Comparison cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis Seed Cancer Cells in 96-well plates Seed Cancer Cells in 96-well plates Incubate for 24h Incubate for 24h Seed Cancer Cells in 96-well plates->Incubate for 24h Prepare serial dilutions of Quinolin-8-amine and this compound Prepare serial dilutions of Quinolin-8-amine and this compound Incubate for 24h->Prepare serial dilutions of Quinolin-8-amine and this compound Add compounds to cells Add compounds to cells Prepare serial dilutions of Quinolin-8-amine and this compound->Add compounds to cells Incubate for 24-72h Incubate for 24-72h Add compounds to cells->Incubate for 24-72h Perform MTT Assay Perform MTT Assay Incubate for 24-72h->Perform MTT Assay Perform LDH Assay Perform LDH Assay Incubate for 24-72h->Perform LDH Assay Measure Absorbance Measure Absorbance Perform MTT Assay->Measure Absorbance Perform LDH Assay->Measure Absorbance Calculate % Cell Viability / Cytotoxicity Calculate % Cell Viability / Cytotoxicity Measure Absorbance->Calculate % Cell Viability / Cytotoxicity Determine IC50 values Determine IC50 values Calculate % Cell Viability / Cytotoxicity->Determine IC50 values Comparative Analysis Comparative Analysis Determine IC50 values->Comparative Analysis

Caption: A flowchart illustrating the key steps in the comparative cytotoxicity assessment of quinolin-8-amine and this compound.

G Simplified Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway Cytotoxic Compound Cytotoxic Compound Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Cytotoxic Compound->Death Receptors (e.g., Fas, TNFR) DNA Damage / Cellular Stress DNA Damage / Cellular Stress Cytotoxic Compound->DNA Damage / Cellular Stress DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR)->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Executioner Caspases (Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8 Activation->Executioner Caspases (Caspase-3, -6, -7) Bcl-2 Family Regulation Bcl-2 Family Regulation DNA Damage / Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (Caspase-3, -6, -7) Apoptosis (Cell Death) Apoptosis (Cell Death) Executioner Caspases (Caspase-3, -6, -7)->Apoptosis (Cell Death)

Caption: A diagram showing the two main pathways of apoptosis, which can be induced by cytotoxic compounds.[12][13][14][15][16]

References

Efficacy of Iodo-Quinoline and Quinoline-8-Amine Derivatives Against Drug-Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, quinoline derivatives have emerged as a promising class of compounds with potent antibacterial activity. This guide provides a comparative analysis of the efficacy of various iodo-quinoline and quinoline-8-amine analogs against drug-resistant bacterial strains, supported by experimental data.

Disclaimer: Direct research on the efficacy of "3-Iodoquinolin-8-amine" derivatives against drug-resistant strains is limited in the reviewed literature. Therefore, this guide focuses on closely related iodo-quinoline and quinoline-8-amine analogs to provide a relevant comparative overview.

Comparative Efficacy of Quinolone Derivatives

The following tables summarize the in vitro efficacy of various quinoline derivatives against a panel of drug-resistant and susceptible bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits visible bacterial growth.

Table 1: Efficacy of Iodo-Quinoline Derivatives Against Drug-Resistant Bacteria

CompoundDerivative ClassBacterial StrainMIC (µg/mL)Reference
11 4-hydroxy-3-iodoquinolin-2-oneClinical MRSA Isolates (EMRSA-16, CWMRSA, HMRSA)≤ Vancomycin's MIC[1]
Compound 1 Ciprofloxacin DerivativeMRSA ATCC335918[2]
Compound 2 Benzofuroquinolinium DerivativeMRSA ATCC 43300, BAA-41, 33591, BAA-17201[2]
MRSA ATCC 335920.5[2]
Compound 3 Quinoline DerivativeMRSA1.5[2]
Compound 32 Quinolone-Triazole HybridMRSA0.5[2]

Table 2: Efficacy of Quinoline-8-Amine/Hydroxyquinoline Analogs Against Drug-Resistant Bacteria

CompoundDerivative ClassBacterial StrainMIC (µg/mL)Reference
8-hydroxyquinoline 8-hydroxyquinolineGram-positive bacteria3.44–13.78 µM
PH176 8-hydroxyquinoline derivativeMRSA (MIC₅₀)16[3]
MRSA (MIC₉₀)32[3]
Fe(8-hq)₃ Fe(8-hydroxyquinoline)₃ complexStaphylococcus aureus16.0–32.0 µM[4]
Compound 6 4-aminoquinoline derivativeMRSA1.5[5]
MRSE6.0[5]
VRE3.0[5]
Compound 7 4-aminoquinoline derivativeMRSA1.5[5]
MRSE3.0[5]
VRE1.5[5]

Experimental Protocols

The following methodologies are commonly employed to determine the antibacterial efficacy of the synthesized compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, a standard measure of in vitro antibacterial activity, is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates.

  • Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanistic Insights and Signaling Pathways

The antibacterial action of many quinoline derivatives involves the inhibition of key bacterial enzymes, leading to the disruption of essential cellular processes.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many quinolone antibiotics is the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the quinolone molecule traps the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.

DNA_Gyrase_Inhibition Quinolone Derivative Quinolone Derivative DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV Quinolone Derivative->DNA Gyrase/Topoisomerase IV Binds to DNA Replication Fork DNA Replication Fork DNA Gyrase/Topoisomerase IV->DNA Replication Fork Relieves supercoiling DNA Double-Strand Breaks DNA Double-Strand Breaks Cell Death Cell Death DNA Double-Strand Breaks->Cell Death

Caption: Inhibition of DNA Gyrase/Topoisomerase IV by quinolone derivatives.

Inhibition of FtsZ and Cell Division

Certain quinoline derivatives have been shown to target the bacterial cell division protein FtsZ.[2][7] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that initiates bacterial cell division. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death.

FtsZ_Inhibition_Workflow cluster_normal Normal Cell Division cluster_inhibited Inhibited Cell Division FtsZ monomers FtsZ monomers FtsZ polymerization FtsZ polymerization FtsZ monomers->FtsZ polymerization Z-ring formation Z-ring formation FtsZ polymerization->Z-ring formation Cell division Cell division Z-ring formation->Cell division Quinoline Derivative Quinoline Derivative Inhibited FtsZ polymerization Inhibited FtsZ polymerization Quinoline Derivative->Inhibited FtsZ polymerization Inhibits No Z-ring No Z-ring Inhibited FtsZ polymerization->No Z-ring Filamentation & Cell Death Filamentation & Cell Death No Z-ring->Filamentation & Cell Death

Caption: Mechanism of FtsZ inhibition by certain quinoline derivatives.

Conclusion

The studies reviewed in this guide highlight the potential of iodo-quinoline and quinoline-8-amine derivatives as valuable scaffolds for the development of novel antibacterial agents to combat drug-resistant pathogens. The diverse substitutions on the quinoline core allow for the fine-tuning of antibacterial activity and spectrum. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and pharmacokinetic properties of these promising compounds. The elucidation of their precise mechanisms of action will be crucial for rational drug design and for overcoming existing and future resistance mechanisms.

References

Unveiling the Therapeutic Promise of 8-Hydroxyquinoline Derivatives: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within this landscape, 8-hydroxyquinoline (8-HQ) and its derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities, including potent anticancer, neuroprotective, and antimicrobial properties. This guide provides a comparative analysis of the in vivo therapeutic potential of various 8-hydroxyquinoline-based compounds, supported by experimental data and detailed methodologies, to inform future drug discovery and development efforts.

The core structure of 8-hydroxyquinoline serves as a privileged platform for medicinal chemistry, allowing for structural modifications that significantly modulate its biological effects. The therapeutic efficacy of these derivatives is often attributed to their ability to chelate metal ions, which can disrupt critical cellular processes in pathological conditions. In vivo studies have been instrumental in validating the preclinical potential of these compounds, offering insights into their pharmacokinetics, safety profiles, and antitumor activities in living organisms.

Comparative In Vivo Efficacy of 8-Hydroxyquinoline Derivatives

The therapeutic outcomes of 8-hydroxyquinoline derivatives in preclinical cancer models are highly dependent on the nature and position of substituents on the quinoline ring. Halogenation, for instance, has been shown to enhance the anticancer properties of the 8-HQ scaffold. One of the most studied halogenated derivatives is clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which has demonstrated anticancer activity in various experimental models.[1] Its mechanisms of action are multifaceted, including the inhibition of proteasome activity and the targeting of zinc to lysosomes.[1]

Another avenue of modification involves the introduction of different functional groups to the 8-HQ core. For example, 8-hydroxy-2-quinolinecarbaldehyde has shown significant in vivo antitumor activity.[2] In a xenograft model using human hepatocellular carcinoma (Hep3B) cells, this compound effectively halted tumor growth.[2] The following table summarizes key in vivo data for representative 8-hydroxyquinoline derivatives.

CompoundCancer ModelDosing RegimenKey In Vivo OutcomeReference
8-hydroxy-2-quinolinecarbaldehydeHep3B Hepatocellular Carcinoma Xenograft (Athymic Nude Mice)10 mg/kg/day, intraperitoneal injection for 9 daysComplete abolishment of xenograft tumor growth.[2]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Various tumor lines (details not fully specified in provided text)Not specifiedDemonstrated anticancer activity in vivo.[1]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these compounds, a detailed understanding of the experimental methodologies is crucial.

In Vivo Xenograft Model for Anticancer Activity Assessment:

This protocol outlines the key steps involved in evaluating the antitumor efficacy of 8-hydroxyquinoline derivatives in a subcutaneous xenograft model, based on the study of 8-hydroxy-2-quinolinecarbaldehyde.[2]

  • Cell Culture: Human cancer cell lines (e.g., Hep3B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Athymic nude mice (4-6 weeks old) are used. These mice are immunocompromised, allowing for the growth of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 0.1 mL of serum-free medium) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using caliper measurements. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm^3), the mice are randomly assigned to treatment and control groups. The test compound (e.g., 8-hydroxy-2-quinolinecarbaldehyde dissolved in a suitable vehicle) is administered at a specified dose and schedule (e.g., 10 mg/kg/day via intraperitoneal injection). The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

  • Toxicity Assessment: The general health of the mice, including body weight changes and any signs of distress, is monitored throughout the study to assess the toxicity of the compound.

  • Histological Analysis: At the end of the study, vital organs can be collected for histological examination to identify any potential treatment-related pathologies.[2]

Signaling Pathways and Mechanisms of Action

The anticancer effects of 8-hydroxyquinoline derivatives are often mediated through their interaction with various cellular signaling pathways. Their ability to chelate metal ions like copper and zinc can disrupt the function of metalloenzymes and transcription factors involved in cancer cell proliferation and survival.

One of the proposed mechanisms for clioquinol is the inhibition of the proteasome, a critical cellular machinery for protein degradation.[1] Proteasome inhibition leads to the accumulation of misfolded proteins, inducing cellular stress and apoptosis in cancer cells.

Proteasome_Inhibition_Pathway Clioquinol Clioquinol (8-HQ Derivative) Proteasome Proteasome Clioquinol->Proteasome Inhibits ProteinDegradation Protein Degradation Proteasome->ProteinDegradation CellularStress Cellular Stress Proteasome->CellularStress Accumulation of Misfolded Proteins UbiquitinatedProteins Ubiquitinated Proteins UbiquitinatedProteins->Proteasome Apoptosis Apoptosis CellularStress->Apoptosis

Caption: Proposed mechanism of action for Clioquinol via proteasome inhibition.

Another key mechanism is the generation of reactive oxygen species (ROS). The interaction of some 8-HQ derivatives with intracellular copper can catalyze the production of ROS, leading to oxidative stress and subsequent cell death.

ROS_Generation_Pathway HQ_Derivative 8-HQ Derivative Copper Intracellular Copper (Cu2+) HQ_Derivative->Copper Interacts with ROS Reactive Oxygen Species (ROS) Copper->ROS Catalyzes generation of OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation in_vitro_cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) in_vitro_cytotoxicity->mechanism_studies xenograft_model Xenograft Tumor Model Establishment mechanism_studies->xenograft_model treatment Compound Administration xenograft_model->treatment monitoring Tumor Growth and Toxicity Monitoring treatment->monitoring data_analysis Data Analysis and Efficacy Evaluation monitoring->data_analysis

References

Safety Operating Guide

Personal protective equipment for handling 3-Iodoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Iodoquinolin-8-amine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on safety data for structurally related compounds, including 8-Aminoquinoline and 8-Hydroxyquinoline, and established best practices for handling halogenated organic compounds. A thorough risk assessment should be conducted before handling this chemical.

Hazard Summary

Based on data from related quinoline compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Toxic if swallowed.[1][2]

  • Eye Damage: May cause serious eye damage or irritation.[1][3][4]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][5][6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment (PPE)
Receiving and Storage - Chemical-resistant gloves (Nitrile, inspected before use) - Laboratory coat - Safety glasses with side shields
Weighing and Aliquoting (in a chemical fume hood) - Double-gloving with chemical-resistant gloves (Nitrile) - Disposable, fluid-resistant gown or lab coat - Chemical splash goggles - Face shield (recommended) - N95 respirator (or higher)
Solution Preparation and Handling - Chemical-resistant gloves (Nitrile) - Laboratory coat - Chemical splash goggles
Waste Disposal - Chemical-resistant gloves (Nitrile) - Laboratory coat - Chemical splash goggles
Spill Cleanup - Chemical-resistant gloves (Nitrile) - Disposable gown - Chemical splash goggles - Face shield - N95 respirator (or higher) - Chemical-resistant boot covers

Operational and Disposal Plans

A systematic workflow is essential for safety and to prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6] Keep the container tightly closed and protected from light.[1] Store locked up.[3][5][6]

Handling and Experimental Procedures

All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood. [1][3][6]

Experimental Protocol: Weighing the Solid Compound

  • Preparation: Don the appropriate PPE for high-hazard activities.

  • Containment: Perform all weighing activities within a chemical fume hood to contain any airborne particles.

  • Procedure: Use a microbalance with a draft shield. Use anti-static weighing paper or a tared container to handle the solid.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol), followed by a dry wipe. Dispose of wipes as hazardous waste.

Experimental Protocol: Preparing a Stock Solution

  • Preparation: Don the appropriate PPE.

  • Procedure: In a chemical fume hood, slowly add the solvent to the pre-weighed solid this compound to avoid splashing.

  • Dissolution: Cap the container and mix by gentle inversion or using a vortex mixer until the solid is fully dissolved. If sonication is required, ensure the vial is securely capped and placed within a secondary container.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

Spill Response Plan
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a solvent-moistened wipe, followed by soap and water.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Collect the saturated absorbent material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry to the affected area.

    • Provide the emergency response team with the safety information for the compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of unused solid material and solutions in a dedicated, labeled hazardous waste container for halogenated organic compounds.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, pipette tips, and absorbent materials, must be placed in a sealed, labeled hazardous waste bag or container.

  • Regulations: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[7]

Workflow and Logical Relationships

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

Workflow for Handling this compound cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_spill Spill Response receiving Receive Shipment inspect Inspect Container receiving->inspect store Store Securely inspect->store weigh Weigh Solid store->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment collect_solid_waste Collect Solid Waste experiment->collect_solid_waste collect_liquid_waste Collect Liquid Waste experiment->collect_liquid_waste dispose Dispose as Hazardous Waste collect_solid_waste->dispose collect_liquid_waste->dispose spill Spill Occurs assess_spill Assess Spill (Minor/Major) spill->assess_spill minor_spill Handle Minor Spill assess_spill->minor_spill Minor major_spill Evacuate & Report Major Spill assess_spill->major_spill Major

Caption: Step-by-step workflow for handling this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodoquinolin-8-amine
Reactant of Route 2
3-Iodoquinolin-8-amine

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